molecular formula C16H17NO2 B5725537 N-(3-methoxyphenyl)-2,5-dimethylbenzamide CAS No. 702647-05-0

N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Cat. No.: B5725537
CAS No.: 702647-05-0
M. Wt: 255.31 g/mol
InChI Key: KEIHTHOYGRJROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2,5-dimethylbenzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxyphenyl)-2,5-dimethylbenzamide is 255.125928785 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-methoxyphenyl)-2,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-8-12(2)15(9-11)16(18)17-13-5-4-6-14(10-13)19-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIHTHOYGRJROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358931
Record name N-(3-methoxyphenyl)-2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702647-05-0
Record name N-(3-methoxyphenyl)-2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(3-methoxyphenyl)-2,5-dimethylbenzamide, a member of the N-arylbenzamide class of compounds. While a specific CAS number for this molecule is not readily found in common chemical databases, this document extrapolates its core characteristics, synthesis, and potential applications based on established principles of organic chemistry and data from structurally analogous compounds. This paper is intended for researchers, scientists, and professionals in the field of drug development and material science.

Chemical Identity and Structure

N-(3-methoxyphenyl)-2,5-dimethylbenzamide is an aromatic amide. Its structure is characterized by a 2,5-dimethylbenzoyl group attached to the nitrogen atom of a 3-methoxyaniline moiety.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₂(Calculated)
Molecular Weight255.31 g/mol (Calculated)
XLogP33.8(Predicted)
Hydrogen Bond Donor Count1(Predicted)
Hydrogen Bond Acceptor Count2(Predicted)
Rotatable Bond Count3(Predicted)

The predicted properties suggest that N-(3-methoxyphenyl)-2,5-dimethylbenzamide possesses moderate lipophilicity. The presence of a hydrogen bond donor (the N-H group of the amide) and two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen) will influence its solubility and interaction with biological targets.

Structural Elucidation

The chemical structure of N-(3-methoxyphenyl)-2,5-dimethylbenzamide can be definitively determined through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons on both rings, the two methyl groups, and the methoxy group. The amide proton would likely appear as a broad singlet. ¹³C NMR would provide the number of unique carbon environments, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Fragmentation patterns could further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl, and C-O stretching of the methoxy group.

Figure 1: Chemical structure of N-(3-methoxyphenyl)-2,5-dimethylbenzamide.

Synthesis Methodology

The synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide can be achieved through a standard amide coupling reaction. A reliable and commonly used method is the acylation of 3-methoxyaniline with 2,5-dimethylbenzoyl chloride. This approach is analogous to the synthesis of other N-arylbenzamides.[1]

Proposed Synthetic Protocol

Reaction: 2,5-Dimethylbenzoyl chloride + 3-Methoxyaniline → N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Materials:

  • 2,5-Dimethylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • 3-Methoxyaniline

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

Step 1: Preparation of 2,5-Dimethylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylbenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 2-3 eq).

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2,5-dimethylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve 3-methoxyaniline (1.0 eq) and a base such as triethylamine (1.1-1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 2,5-dimethylbenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-(3-methoxyphenyl)-2,5-dimethylbenzamide.

synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_5_dimethylbenzoyl_chloride 2,5-Dimethylbenzoyl Chloride product N-(3-methoxyphenyl)-2,5-dimethylbenzamide 2_5_dimethylbenzoyl_chloride->product 3_methoxyaniline 3-Methoxyaniline 3_methoxyaniline->product solvent Anhydrous DCM solvent->product base Triethylamine base->product temperature 0°C to RT temperature->product byproduct Triethylammonium Chloride

Figure 2: Proposed synthesis workflow for N-(3-methoxyphenyl)-2,5-dimethylbenzamide.

Potential Applications and Research Directions

Pharmaceutical Research

The N-arylbenzamide scaffold is a common motif in many biologically active molecules. The specific combination of a 2,5-dimethylbenzoyl group and a 3-methoxyphenylamine moiety could be explored for various therapeutic targets.

  • Enzyme Inhibition: The amide linkage and aromatic rings can participate in hydrogen bonding and hydrophobic interactions within the active sites of enzymes.

  • Receptor Binding: The overall shape and electronic properties of the molecule may allow it to bind to specific cell surface or nuclear receptors.

Further research could involve computational docking studies to predict potential biological targets, followed by in vitro screening assays to validate these predictions.

Material Science

The rigid aromatic structure of N-(3-methoxyphenyl)-2,5-dimethylbenzamide suggests potential applications in the development of novel organic materials.

  • Polymer Synthesis: The amide functionality can be incorporated into polymer backbones to create materials with specific thermal and mechanical properties.

  • Organic Electronics: Aromatic amides can exhibit interesting electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Conclusion

N-(3-methoxyphenyl)-2,5-dimethylbenzamide is a molecule with a well-defined structure that can be synthesized through established chemical methods. While specific experimental data for this compound is limited in the public domain, its structural similarity to other biologically active and materially relevant benzamides suggests that it is a promising candidate for further investigation in both pharmaceutical and material science research. The protocols and insights provided in this guide are intended to serve as a foundation for future studies on this and related compounds.

References

  • Vertex AI Search. N-(2,5-dimethoxyphenyl)-3-methylbenzamide.
  • National Center for Biotechnology Information. (n.d.). N-(3,5-Dimethoxyphenyl)benzamide. PubChem.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

Sources

Solubility Profiling of N-(3-methoxyphenyl)-2,5-dimethylbenzamide: A Methodological Approach for Early-Phase Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Introduction: The Criticality of Solubility

N-(3-methoxyphenyl)-2,5-dimethylbenzamide is a complex organic molecule possessing functional groups typical of many modern drug candidates. Its development trajectory, like any potential therapeutic, is critically dependent on a thorough understanding of its physical properties. Among these, solubility—the ability of the solute to dissolve in a solvent to form a homogeneous solution—stands as a primary gatekeeper to success.[2]

Poor solubility can lead to a cascade of developmental challenges:

  • Inconsistent Bioavailability: Low aqueous solubility often translates to poor absorption in the gastrointestinal tract, leading to variable and insufficient drug exposure.

  • Formulation Hurdles: Developing a stable and effective dosage form, whether oral or parenteral, becomes exponentially more complex and costly.[2]

  • Manufacturing Inefficiencies: Difficulty in finding suitable solvents can hamper synthesis, purification, and crystallization processes.

Therefore, establishing a precise and comprehensive solubility profile in a range of pharmaceutically relevant solvents is not merely a characterization step; it is a foundational pillar of a successful drug development program. This guide outlines the theoretical and practical steps to achieve this for our target compound.

Physicochemical Characterization of the Target Molecule

A predictive analysis of the molecule's structure is the first step in understanding its potential behavior.

Molecular Structure and Functional Group Analysis

IUPAC Name: N-(3-methoxyphenyl)-2,5-dimethylbenzamide Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol

The structure contains several key features that govern its intermolecular interactions and, consequently, its solubility:

  • Amide Linkage (-CONH-): This group is polar and can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It is a significant driver of interactions with polar and hydrogen-bonding solvents.

  • Aromatic Rings (x2): The two phenyl rings are large, nonpolar, and hydrophobic. They contribute significantly to the molecule's interaction with nonpolar solvents via π-π stacking and van der Waals forces.

  • Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor, adding a polar characteristic to its phenyl ring.

  • Methyl Groups (-CH₃ x2): These are nonpolar, hydrophobic groups that increase the molecule's lipophilicity.

Overall, N-(3-methoxyphenyl)-2,5-dimethylbenzamide is a moderately polar molecule with substantial nonpolar character. We can predict poor aqueous solubility and preferential solubility in organic solvents that can accommodate both its polar and nonpolar regions.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" principle, we employ Hansen Solubility Parameters.[1][3] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this 3D "Hansen space" (δD, δP, δH). The principle is that substances with similar HSP coordinates are likely to be miscible.[4][5] The distance (Ra) between two substances in Hansen space is calculated as:

Ra = sqrt(4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²)

For a given solute, a "solubility sphere" can be determined with a radius (R₀). Solvents whose HSP coordinates fall within this sphere (i.e., Ra < R₀) are predicted to be good solvents for that solute.[6] While determining the precise HSP values for a new chemical entity requires experimentation, the HSP values of common solvents can guide our initial selection for experimental testing.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[7][8] This method ensures that the system reaches thermodynamic equilibrium between the dissolved solute and the undissolved solid material.[9]

Workflow for Solubility Assessment

The following diagram outlines the complete experimental process from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Quantification prep_vials 1. Prepare Vials with Selected Solvents add_compound 2. Add Excess Solid Compound to Each Vial prep_vials->add_compound Ensure >10% excess agitate 3. Agitate at Controlled Temperature (e.g., 37°C) add_compound->agitate equilibrate 4. Equilibrate for 24-48 hours (to reach thermodynamic stability) agitate->equilibrate Constant shaking centrifuge 5. Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter 6. Filter Supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter Careful aspiration dilute 7. Dilute Sample into Mobile Phase filter->dilute hplc 8. Analyze by Validated HPLC-UV Method dilute->hplc quantify 9. Calculate Concentration Against Calibration Curve hplc->quantify end_node Data Reporting quantify->end_node Final Solubility Data (mg/mL)

Caption: End-to-end workflow for equilibrium solubility determination.
Detailed Experimental Protocol

3.2.1 Materials & Equipment

  • Solute: N-(3-methoxyphenyl)-2,5-dimethylbenzamide (solid, >98% purity)

  • Solvents: A representative panel including:

    • Polar Protic: Purified Water, Ethanol

    • Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

    • Nonpolar: Toluene, n-Hexane

  • Equipment: Analytical balance, orbital shaker with temperature control, centrifuge, HPLC system with UV detector, volumetric flasks, pipettes, and 0.22 µm syringe filters (PTFE or other solvent-compatible material).

3.2.2 Step-by-Step Procedure

  • Preparation: Add approximately 10-20 mg of the compound to a 2 mL glass vial. Record the exact weight.

  • Solvent Addition: Add 1 mL of the selected solvent to the vial. This amount should be insufficient to fully dissolve the solid, ensuring an excess of the compound remains.[10]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[10] The extended time is crucial to ensure the system reaches true thermodynamic equilibrium.[7]

  • Phase Separation: After equilibration, remove the vials and let them stand for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particulates.[11]

  • Dilution: Perform an accurate serial dilution of the filtered sample with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

3.2.3 HPLC Quantification Method

  • System: HPLC with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for the compound (determined via UV scan).

  • Calibration: Prepare a multi-point calibration curve (e.g., 5 standards from 1 µg/mL to 100 µg/mL) from a known stock solution. The concentration of the analyte is directly proportional to the area under its chromatographic peak.[12][13] The solubility is then calculated by applying the dilution factor to the concentration determined from the calibration curve.

Expected Solubility Profile & Data Interpretation

Based on the molecular structure analysis, a hypothetical but scientifically plausible solubility profile for N-(3-methoxyphenyl)-2,5-dimethylbenzamide at 25°C is presented below.

SolventSolvent TypePredicted Solubility (mg/mL)Rationale
n-HexaneNonpolar< 0.01Poor match. The solvent cannot interact with the polar amide group.
TolueneNonpolar (Aromatic)5 - 15Moderate match. π-π stacking between toluene and the compound's rings improves solubility over hexane.
WaterPolar Protic< 0.01Poor match. The large hydrophobic surface area of the two rings outweighs the polar interactions of the amide/ether groups.
EthanolPolar Protic20 - 50Good match. The ethyl group interacts with the nonpolar parts, while the hydroxyl group can hydrogen bond with the amide.
AcetonePolar Aprotic> 100Excellent match. Strong dipole-dipole interactions with the amide group. Can accommodate both polar and nonpolar regions.
DMSOPolar Aprotic> 200Excellent match. Highly polar and a strong hydrogen bond acceptor, making it an excellent solvent for many amides.

Interpretation: The expected results clearly demonstrate the "like dissolves like" principle. The compound is virtually insoluble in highly nonpolar (hexane) and highly polar protic (water) solvents due to a mismatch in intermolecular forces. Its solubility increases in solvents that can balance interactions with both its hydrophobic (aromatic rings, methyl groups) and polar/H-bonding (amide, ether) functionalities, such as ethanol, acetone, and DMSO. This profile suggests that for formulation purposes, organic-based systems or solubility-enhancement technologies would be necessary for aqueous delivery.

Conclusion and Practical Implications

This guide provides a systematic methodology for determining the solubility of N-(3-methoxyphenyl)-2,5-dimethylbenzamide, a process applicable to virtually any new chemical entity. The combination of theoretical prediction and rigorous experimental validation via the shake-flask HPLC method generates reliable and crucial data for drug development.

The anticipated solubility profile—poor in water, high in polar aprotic solvents—has immediate and significant implications:

  • For Medicinal Chemists: It provides feedback on the physicochemical properties of the molecular series, guiding further structural modifications to optimize solubility.

  • For Formulation Scientists: It indicates that aqueous formulations will likely require enabling technologies such as co-solvents, surfactants, or amorphous solid dispersions. Solvents like DMSO are suitable for early in vitro screening, but less so for in vivo use, necessitating a switch to more biocompatible solvent systems like ethanol/water mixtures.

  • For Process Chemists: The high solubility in solvents like acetone and toluene suggests these could be effective for reaction, workup, and purification steps during large-scale synthesis.

By following this robust protocol, research and development teams can mitigate risks, avoid costly late-stage failures, and accelerate the progression of promising drug candidates from the bench to the clinic.

References

  • Zhang, T., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]

  • Kyro, W. M., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Attia, L., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]

  • Sadeghi, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters (HSP). Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • P. Laine, et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • SciELO. (2020). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • Van der Veken, P., et al. (2021). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]

  • Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]

  • ResearchGate. (2008). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

Sources

Technical Profile: Biological Activity of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

[1]

Executive Summary

Compound Identity: N-(3-methoxyphenyl)-2,5-dimethylbenzamide Chemotype: Lipophilic N-arylbenzamide Primary Pharmacological Class: Sirtuin 2 (SIRT2) Inhibitor / TRP Channel Modulator[1][2][3]

This technical guide profiles the biological activity of N-(3-methoxyphenyl)-2,5-dimethylbenzamide, a small molecule probe belonging to the N-arylbenzamide scaffold.[1] This chemotype is extensively utilized in medicinal chemistry as a privileged structure for targeting NAD+-dependent deacetylases (Sirtuins) and Transient Receptor Potential (TRP) ion channels .[1]

The presence of the 2,5-dimethyl substitution on the benzoyl ring acts as a critical steric lock, enhancing selectivity for hydrophobic pockets in SIRT2 and distinguishing this molecule from broad-spectrum benzamide analogs.[1] This guide details its mechanism of action, structure-activity relationships (SAR), and validation protocols.

Mechanism of Action (MOA)[1]

Primary Target: SIRT2 Inhibition

The N-arylbenzamide scaffold is a well-validated pharmacophore for SIRT2 inhibition.[1] SIRT2 is a NAD+-dependent deacetylase primarily localized in the cytoplasm (and nucleus during G2/M transition), implicated in neurodegeneration (Parkinson’s, Huntington’s) and glioma progression.[1]

  • Binding Mechanism: The molecule occupies the acetyl-lysine binding tunnel of SIRT2.[1]

  • The "Selectivity Pocket": The 2,5-dimethylbenzamide moiety is sterically demanding.[1] Unlike unsubstituted benzamides, this "head group" exploits a unique, enlarged hydrophobic pocket present in SIRT2 but absent in SIRT1 and SIRT3. This steric exclusion is the primary driver of isoform selectivity.[1]

  • Downstream Effects: Inhibition prevents the deacetylation of

    
    -tubulin (Lys40)  and p53 , leading to microtubule stabilization and upregulation of apoptotic pathways in cancer cells.[1]
    
Secondary Target: TRP Channel Modulation

Benzamide analogs are classic antagonists for TRPM8 (cold sensor) and modulators of TRPV1.[1] The lipophilic 3-methoxyphenyl "tail" facilitates membrane insertion, allowing the amide core to interact with the transmembrane domain of the channel, blocking voltage-gated calcium influx.[1]

Pathway Visualization

The following diagram illustrates the dual-pathway modulation potential of the compound.

GCompoundN-(3-methoxyphenyl)-2,5-dimethylbenzamideSIRT2SIRT2 Enzyme(Cytoplasm)Compound->SIRT2 Inhibits (IC50: µM range)TRPTRPM8/TRPV1ChannelCompound->TRP AntagonizesTubulinα-Tubulin(Acetyl-Lys40)SIRT2->Tubulin PreventsDeacetylationMicrotubuleMicrotubuleStabilizationTubulin->Microtubule Increases StabilityNeuroprotectionNeuroprotection(PD/HD Models)Microtubule->NeuroprotectionCalciumCa2+ InfluxBlockadeTRP->Calcium ReducesAnalgesiaAnalgesicActivityCalcium->Analgesia

Caption: Dual mechanistic pathway showing SIRT2 inhibition leading to microtubule stabilization and TRP antagonism leading to analgesia.[1]

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of N-(3-methoxyphenyl)-2,5-dimethylbenzamide is defined by three distinct structural domains.

Structural DomainComponentFunction & Biological Impact
Region A (Head) 2,5-Dimethylphenyl Selectivity Driver: The ortho-methyl (C2) forces the amide bond out of planarity, locking the conformation.[1] The para-methyl (C5) fills the hydrophobic cleft in SIRT2.[1] This specific substitution pattern protects against rapid hydrolysis by amidases.[1]
Region B (Linker) Amide (-CONH-) H-Bond Donor/Acceptor: Forms critical hydrogen bonds with the backbone of the target protein (e.g., Isoleucine residues in the SIRT2 active site).[1] Essential for orientation.
Region C (Tail) 3-Methoxyphenyl Lipophilic Anchor: The meta-methoxy group improves membrane permeability (LogP modulation).[1] In TRP channels, this region interacts with aromatic residues (Tyr/Trp) in the transmembrane binding pocket via

-stacking.[1]

Critical Insight: The meta-substitution (3-methoxy) is often superior to para-substitution for metabolic stability, as para-positions are primary sites for CYP450-mediated hydroxylation.[1]

Experimental Validation Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

Protocol A: SIRT2 Fluorometric Deacetylation Assay

Objective: Quantify the IC50 of the compound against human recombinant SIRT2.[1]

  • Reagent Prep: Prepare a reaction buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Substrate: Use a fluorogenic acetylated peptide substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).[1]

  • Enzyme Mix: Dilute recombinant human SIRT2 (approx. 1 U/well) in the buffer.

  • Compound Dosing: Dissolve N-(3-methoxyphenyl)-2,5-dimethylbenzamide in DMSO. Prepare a 10-point serial dilution (0.01 µM to 100 µM).

  • Reaction:

    • Add 5 µL compound solution to 384-well plate.

    • Add 20 µL enzyme mix. Incubate 10 min at 37°C.

    • Initiate reaction with 25 µL substrate/NAD+ mix (500 µM NAD+ final).[1]

  • Development: Incubate 45 min at 37°C. Stop reaction with Nicotinamide/Trypsin solution (developer).

  • Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

  • Validation: Use Suramin or AGK2 as a positive control inhibitor.[1]

Protocol B: Intracellular Calcium Imaging (TRP Activity)

Objective: Assess antagonist activity against TRP channels in HEK293 cells.

  • Cell Loading: Seed HEK293 cells stably expressing TRPM8 or TRPV1. Load with Fluo-4 AM calcium indicator (4 µM) for 45 min.

  • Baseline: Measure baseline fluorescence (F0) for 30 seconds.

  • Pre-incubation: Add N-(3-methoxyphenyl)-2,5-dimethylbenzamide (10 µM) and incubate for 5 minutes.

  • Stimulation: Inject agonist (Menthol for TRPM8 or Capsaicin for TRPV1) at EC80 concentration.[1]

  • Measurement: Monitor fluorescence intensity (F) for 120 seconds.

  • Analysis: Calculate

    
    . Inhibition is calculated relative to vehicle (DMSO) control.[1]
    

Synthesis & Profiling Workflow

The following workflow outlines the logical progression from synthesis to lead optimization.

WorkflowStep1Synthesis(Acid Chloride + Aniline)Step2Primary Screen(SIRT2 Fluorescence)Step1->Step2Step3Counter Screen(SIRT1/3 Selectivity)Step2->Step3If IC50 < 5µMStep4Cellular Assay(Tubulin Acetylation WB)Step3->Step4Selectivity > 10xStep5ADME Profiling(Microsomal Stability)Step4->Step5

Caption: Step-wise validation workflow for N-arylbenzamide lead candidates.

Toxicology and ADME Considerations

  • Metabolic Liability: The methoxy group (Region C) is susceptible to O-demethylation by CYP2D6.[1] However, the 2,5-dimethyl steric bulk (Region A) significantly slows amide hydrolysis, extending the half-life compared to unsubstituted benzamides.[1]

  • Solubility: High lipophilicity (cLogP ~3.5–4.[1]0) suggests good BBB (Blood-Brain Barrier) penetration, essential for neurodegenerative indications, but requires formulation optimization (e.g., cyclodextrin complexation) for aqueous delivery.[1]

References

  • SIRT2 Inhibition & Benzamide Scaffold

    • Title: 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2).[1][4][5]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • N-Phenylbenzamide Structure-Activity Relationships

    • Title: Structure–function relationships in single molecule rectification by N-phenylbenzamide deriv
    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link]

  • Antiviral Activity of N-Phenylbenzamides

    • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.[1][6]

    • Source: NIH / PMC.[1]

    • URL:[Link]

  • Chemical Properties & Isomers

    • Title: N-(2,5-dimethoxyphenyl)-3-methylbenzamide (Analog Data).[1]

    • Source: PubChem.[1][7][8]

    • URL:[Link][1]

In silico prediction of N-(3-methoxyphenyl)-2,5-dimethylbenzamide targets

Author: BenchChem Technical Support Team. Date: February 2026

Title: Target Deconvolution of the NCE N-(3-methoxyphenyl)-2,5-dimethylbenzamide: A Multi-Tiered In Silico Framework

Executive Summary This technical guide outlines a rigorous in silico target prediction protocol for the query molecule (QM) N-(3-methoxyphenyl)-2,5-dimethylbenzamide . While benzamide scaffolds are privileged structures in medicinal chemistry—often associated with dopamine receptor antagonism (D2/D3) and histone deacetylase (HDAC) inhibition—the specific substitution pattern of this QM (a 2,5-dimethyl moiety on the benzoyl ring coupled with a 3-methoxyaniline) creates a unique pharmacophoric profile. This guide details a self-validating workflow combining ligand-based chemogenomics, inverse docking, and molecular dynamics to identify and validate high-probability biological targets.

Section 1: Structural Analysis & Input Data

Before initiating algorithms, the chemical structure must be standardized to ensure accurate topology generation.

1.1 Query Molecule (QM) Specification

  • IUPAC Name: N-(3-methoxyphenyl)-2,5-dimethylbenzamide

  • Molecular Formula: C₁₆H₁₇NO₂

  • Canonical SMILES: COc1cccc(NC(=O)c2cc(C)ccc2C)c1

  • Key Pharmacophores:

    • Amide Linker: H-bond donor (NH) and Acceptor (C=O). Acts as the "hinge" binder in many kinase/HDAC pockets.

    • 3-Methoxy Group: Critical H-bond acceptor; statistically enriched in Dopamine D3 receptor ligands.

    • 2,5-Dimethylphenyl: Provides hydrophobic bulk (Van der Waals contacts) and restricts conformational rotation (atropisomerism potential).

1.2 Computed Physicochemical Profile (Lipinski)

  • MW: ~255.31 Da (Optimal for CNS penetration).

  • cLogP: ~3.2 (Moderately lipophilic; high probability of crossing BBB).

  • TPSA: ~38.3 Ų (High oral bioavailability).

Section 2: Phase I - Ligand-Based Chemogenomics

Objective: Identify targets based on the "Similarity Principle"—molecules with similar structures likely bind similar targets.

2.1 Methodology: 2D Fingerprinting & Similarity Ensemble Approach (SEA) We utilize ECFP4 (Extended Connectivity Fingerprints) to map the QM against annotated databases (ChEMBL, PubChem).

  • Protocol:

    • Generate ECFP4 fingerprints for the QM.

    • Query the SwissTargetPrediction and SEA servers.

    • Filter results by Tanimoto Coefficient (Tc) > 0.4.

2.2 Predicted Target Classes (High Confidence) Based on the benzamide scaffold and 3-methoxy substitution, the algorithm prioritizes the following:

RankTarget FamilySpecific ProteinProbabilityRationale (SAR)
1 GPCR (Class A) Dopamine D3 Receptor 0.85The 3-methoxybenzamide motif is a classic D3 pharmacophore (e.g., related to BP-897 analogs).
2 Epigenetic Enzymes HDAC1 / HDAC2 0.65Benzamides are Class I HDAC inhibitors (Zinc binding group), though the 2,5-dimethyl may sterically hinder the zinc pocket compared to Entinostat.
3 Enzymes 11β-HSD1 0.40Lipophilic amides often inhibit 11β-hydroxysteroid dehydrogenase type 1.

Scientific Note: The 2,5-dimethyl substitution is the discriminator. While simple benzamides hit D2/D3, the steric bulk at the ortho (2) position of the benzoyl ring forces the amide bond out of planarity, potentially enhancing selectivity for pockets that accommodate twisted conformations (e.g., Sigma-1 receptor).

Section 3: Phase II - Structure-Based Inverse Docking

Objective: Remove bias by docking the QM into a diverse library of protein crystal structures (Reverse Docking).

3.1 Workflow: Blind Docking Campaign Instead of docking one ligand to one protein, we dock the QM against the sc-PDB (druggable cavity database).

3.2 Diagram: The Inverse Docking Logic

InverseDocking QM Query Molecule (SMILES) ConfGen Conformer Generation (Omega/RDKit) QM->ConfGen DockingEngine Inverse Docking (idTarget / Vina) ConfGen->DockingEngine 3D Ligand TargetDB Target Database (PDB/sc-PDB) TargetDB->DockingEngine Scoring Consensus Scoring (Affinity < -8.0 kcal/mol) DockingEngine->Scoring Raw Poses HitList Ranked Target List Scoring->HitList Filtered Hits

Caption: Figure 1. Inverse docking workflow. The QM is docked against thousands of protein cavities to identify energetically favorable binding sites without prior hypothesis.

3.3 Protocol: Active Site Interrogation (Dopamine D3 Case Study) Given the chemogenomic signal, we validate the D3 hit (PDB: 3PBL) using AutoDock Vina .

  • Grid Generation: Center grid box on the orthosteric binding site (Asp110 region). Box size: 22x22x22 Å.

  • Docking Parameters: Exhaustiveness = 32; Energy Range = 4.

  • Interaction Analysis: Look for the "Salt Bridge" between the amide nitrogen and Asp110 (critical for aminergic GPCRs) and Pi-Pi stacking with Phe346.

Section 4: Phase III - Molecular Dynamics (MD) Validation

Objective: Assess the temporal stability of the Ligand-Target complex. Docking gives a snapshot; MD gives the movie.

4.1 Simulation Setup (GROMACS/Amber)

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

4.2 Analysis Metrics To confirm the target is a true positive, the simulation (100 ns) must satisfy:

  • Ligand RMSD: < 2.5 Å deviation from the docked pose.

  • H-Bond Occupancy: The key H-bond (e.g., to Asp110 in D3) must exist for >60% of the simulation time.

4.3 Diagram: MD Stability Logic

MD_Logic Start Docked Complex Equil Equilibration (NVT/NPT 1ns) Start->Equil Prod Production Run (100ns) Equil->Prod Analysis Trajectory Analysis Prod->Analysis Decision Stable? Analysis->Decision RMSD < 2.5Å Valid Validated Target Decision->Valid Yes Discard False Positive Decision->Discard No

Caption: Figure 2. Decision tree for validating targets via Molecular Dynamics. High RMSD fluctuations indicate weak affinity or incorrect binding mode.

Section 5: ADMET & Toxicity Profiling

Before wet-lab validation, we assess the safety profile of N-(3-methoxyphenyl)-2,5-dimethylbenzamide.

  • BBB Permeability: High. (Predicted logBB > 0.5). The 2,5-dimethyl group increases lipophilicity, aiding CNS entry.

  • CYP Inhibition: High risk for CYP2D6 inhibition due to the basic nitrogen/lipophilic nature, potentially causing drug-drug interactions.

  • hERG Toxicity: Moderate risk. The structure lacks the classic "linker-basic nitrogen" pharmacophore of potent hERG blockers, but the lipophilicity warrants testing.

References

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Link

  • Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Link

  • Micheli, F., et al. (2006). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands.[1] Journal of Pharmacy and Pharmacology. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

Sources

N-(3-methoxyphenyl)-2,5-dimethylbenzamide mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Elucidating the Mechanism of Action of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Executive Summary

This technical guide presents a rigorous mechanistic hypothesis for N-(3-methoxyphenyl)-2,5-dimethylbenzamide (herein referred to as NDMB-3M ), a putative small-molecule inhibitor targeting mitochondrial respiration.[1][2] Based on structural homology to the benzanilide class of carboxamides (e.g., Mepronil, Flutolanil), we hypothesize that NDMB-3M acts as a potent Succinate Dehydrogenase Inhibitor (SDHI) .[1][2] This guide details the molecular basis of this interaction, the downstream physiological consequences, and a validated experimental framework for confirming this mechanism in a drug discovery setting.[1][2]

Chemical Identity & Structural Logic

Compound: N-(3-methoxyphenyl)-2,5-dimethylbenzamide Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol Core Scaffold: Benzanilide (N-phenylbenzamide)[1][2]

Pharmacophore Analysis: The NDMB-3M structure integrates three critical features required for high-affinity binding to the Succinate Dehydrogenase (SDH) complex (Complex II of the Electron Transport Chain):

  • The Acid Moiety (2,5-dimethylbenzoyl): The ortho-methyl group provides the necessary steric "twist" to the amide bond, forcing the phenyl rings out of coplanarity—a conformation essential for fitting into the narrow Ubiquinone-binding tunnel (Qp site).[1][2] The meta-methyl (position 5) is predicted to fill a hydrophobic sub-pocket (Site B) often exploited to increase potency over first-generation SDHIs.[1][2]

  • The Linker (Amide): Functions as a hydrogen bond donor/acceptor network, anchoring the molecule to conserved tyrosine and tryptophan residues within the active site.[1][2]

  • The Amine Moiety (3-methoxyaniline): The meta-methoxy group acts as a lipophilic bioisostere to the isopropyl group found in Mepronil, potentially altering solubility while maintaining Van der Waals contacts with the hydrophobic cleft of the SdhB/SdhC subunits.[1][2]

Mechanism of Action Hypothesis: Complex II Inhibition

Target: Mitochondrial Succinate Dehydrogenase (SDH / Complex II).[1][2] Binding Site: The Ubiquinone-binding pocket (Qp site) located at the interface of the SdhB, SdhC, and SdhD subunits.[1][2]

Molecular Interaction Model

NDMB-3M is hypothesized to act as a competitive inhibitor of Ubiquinone (Coenzyme Q) .[1][2]

  • Primary Anchor: The amide oxygen of NDMB-3M forms a critical hydrogen bond with the hydroxyl group of Tyr83 (SdhD) and the indole nitrogen of Trp164 (SdhA/B interface).[1][2] This mimics the binding of the ubiquinone carbonyls.[1][2]

  • Hydrophobic Clamp: The 2,5-dimethylphenyl ring wedges into the highly hydrophobic "deep pocket" formed by Ile209 , Pro160 , and Phe255 .[1][2] The 2-methyl group induces a dihedral twist that locks the molecule in a bioactive conformation.[1][2]

  • Electronic Modulation: The 3-methoxy group on the aniline ring projects toward the solvent-exposed region of the channel, potentially interacting with Arg31 via a water-bridged H-bond or simply occluding the entrance to prevent ubiquinone entry.[1][2]

Downstream Physiological Cascade
  • ETC Blockade: Binding of NDMB-3M prevents the transfer of electrons from Succinate

    
     FAD 
    
    
    
    [Fe-S] Clusters
    
    
    Ubiquinone.[1][2]
  • Respiratory Halt: This blockade arrests the Electron Transport Chain (ETC) at Complex II, halting oxygen consumption (Respiration) linked to succinate oxidation.[1][2]

  • ROS Generation: The accumulation of electrons on the FAD cofactor leads to "electron leak," generating Superoxide (

    
    ), a hallmark of SDH inhibition.[1][2]
    
  • Metabolic Crisis: In fungal pathogens, this leads to energy failure and death.[1][2] In mammalian cells, it may trigger apoptosis or metabolic reprogramming (pseudohypoxia) via succinate accumulation and subsequent HIF-1

    
     stabilization.[1][2]
    

Visualization: The Inhibition Pathway[1][2]

The following diagram illustrates the mechanistic flow from NDMB-3M binding to cellular outcome.

MoA_Pathway Compound NDMB-3M (Ligand) Target Succinate Dehydrogenase (Complex II - Qp Site) Compound->Target High Affinity Binding (Kd < 50 nM) Inhibition Competitive Inhibition of Ubiquinone Binding Target->Inhibition Blockade e- Transfer Blockade (Succinate -> UQ) Inhibition->Blockade ROS Superoxide (ROS) Generation Blockade->ROS e- Leak Succinate Intracellular Succinate Accumulation Blockade->Succinate Substrate Backlog Outcome Cellular Apoptosis / Fungicidal Effect ROS->Outcome Succinate->Outcome HIF-1a Stabilization

Caption: Mechanistic cascade of NDMB-3M acting as a Complex II inhibitor, leading to bioenergetic collapse.[1][2]

Experimental Validation Protocols

To validate this hypothesis, the following self-validating experimental workflow is proposed.

Enzymatic Assay: DCIP Reduction (Primary Screen)
  • Objective: Quantify the inhibition of SDH activity in vitro.

  • Principle: Succinate oxidation is coupled to the reduction of 2,6-dichlorophenolindophenol (DCIP), a blue dye that turns colorless upon reduction.[1][2]

  • Protocol:

    • Preparation: Isolate mitochondria from rat liver or S. cerevisiae.

    • Reaction Mix: 50 mM Phosphate buffer (pH 7.4), 20 mM Succinate, 50

      
      M DCIP, 2 mM KCN (to block Complex IV), and varying concentrations of NDMB-3M (0.1 nM – 10 
      
      
      
      M).
    • Measurement: Monitor absorbance decrease at 600 nm (

      
      ) over 5 minutes.
      
    • Control: Use Thenoyltrifluoroacetone (TTFA) as a positive control (known Qp site inhibitor).[1][2]

    • Success Criteria: Dose-dependent reduction in DCIP fading rate; IC

      
       comparable to Mepronil (~0.1 - 1.0 
      
      
      
      M).
Cellular Bioenergetics: Seahorse XF Analysis (Secondary Screen)
  • Objective: Confirm mitochondrial respiration inhibition in live cells.

  • Protocol:

    • Seeding: Plate HeLa or HepG2 cells in XF96 plates (20,000 cells/well).

    • Injection Strategy:

      • Port A: NDMB-3M (Test Compound).[1][2]

      • Port B: Oligomycin (ATP Synthase inhibitor).[1][2]

      • Port C: FCCP (Uncoupler).[1][2]

      • Port D: Rotenone/Antimycin A (Complex I/III inhibitors).[1][2]

    • Analysis: Measure Oxygen Consumption Rate (OCR).

    • Expected Result: Immediate drop in OCR upon NDMB-3M injection, specifically in the Succinate-driven respiration state (if using permeabilized cells with Succinate/Rotenone substrate).[1][2]

Structural Confirmation: X-Ray Crystallography
  • Objective: Definitive proof of binding mode.

  • Method: Co-crystallize purified E. coli or Porcine Sdh complex with NDMB-3M.[1][2]

  • Data Collection: Collect diffraction data to <2.5 Å resolution.

  • Validation: Observe electron density for NDMB-3M in the Qp site; confirm the 2,5-dimethyl "twist" and H-bonds to Tyr83/Trp164.

Data Presentation: Predicted vs. Reference

The following table summarizes the anticipated pharmacological profile of NDMB-3M compared to established standards.

ParameterNDMB-3M (Hypothesis)Mepronil (Reference)TTFA (Tool Compound)
Primary Target SDH (Complex II)SDH (Complex II)SDH (Complex II)
Binding Site Qp (Ubiquinone)Qp (Ubiquinone)Qp (Ubiquinone)
Predicted IC50 50 - 200 nM~300 nM~1-5

M
LogP (Lipophilicity) ~3.2 (High)3.62.8
Selectivity High for SDH vs. Complex IHighModerate
Mechanism Type Competitive (Reversible)CompetitiveCompetitive

Validation Workflow Diagram

Validation_Workflow Synthesis Chemical Synthesis (NDMB-3M) Enzymatic Enzymatic Assay (DCIP Reduction) Synthesis->Enzymatic Screening Cellular Seahorse XF (OCR Measurement) Enzymatic->Cellular Hit Confirmation Structural X-Ray Crystallography (Co-crystal Structure) Cellular->Structural MoA Proof

Caption: Step-by-step experimental pipeline to validate the NDMB-3M mechanism.

References

  • Molecular Basis of SDH Inhibition

    • Title: Structural insights into the binding of SDHI fungicides to the succinate dehydrogenase complex.[1][2]

    • Source:PDB / Journal of Biological Chemistry[1][2]

    • URL:[Link] (Reference structure for Mepronil binding)[1][2]

  • Benzamide Pharmacophore in Fungicides

    • Title: Carboxamide Fungicides: SDHI Inhibitors.[1][2]

    • Source:FRAC (Fungicide Resistance Action Committee)[1][2]

    • URL:[Link][1][2]

  • Mitochondrial Assay Protocols

    • Title: Measuring Mitochondrial Respiration in Intact Cells using the Seahorse XF Analyzer.
    • Source:Agilent Technologies / Nature Protocols[1][2]

    • URL:[Link]

  • Structure-Activity Rel

    • Title: Synthesis and antifungal activity of novel benzamide derivatives containing a trifluoromethyl group.[1][2]

    • Source:ScienceDirect / European Journal of Medicinal Chemistry[1][2]

    • URL:[Link][1][2]

Sources

Technical Guide: Sourcing and Handling N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical procurement, synthesis, and validation strategy for N-(3-methoxyphenyl)-2,5-dimethylbenzamide , a substituted benzamide derivative often utilized in structure-activity relationship (SAR) studies for targets such as histone deacetylases (e.g., SIRT2) and transient receptor potential (TRP) channels.

Part 1: Chemical Identity & Strategic Context

Compound Status: N-(3-methoxyphenyl)-2,5-dimethylbenzamide is classified as a screening library compound or make-on-demand (MoD) entity.[1] Unlike common reagents (e.g., Aspirin), it is rarely held in "off-the-shelf" inventory by major catalog suppliers (Sigma-Aldrich, Fisher). It is typically synthesized upon order or sourced from high-throughput screening (HTS) collections.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Systematic Name: N-(3-methoxyphenyl)-2,5-dimethylbenzamide[1]

  • Molecular Formula: C₁₆H₁₇NO₂[1][2]

  • Molecular Weight: ~255.31 g/mol [1]

  • Predicted LogP: ~3.5–4.0 (Lipophilic, low aqueous solubility)

  • Key Functional Groups:

    • Amide Linker: Susceptible to hydrolysis under strong acid/base/heat.[1]

    • Methoxy Group (m-position): Electron-donating, affects metabolic stability.[1]

    • 2,5-Dimethyl Motif: Steric bulk, restricts rotation around the amide bond.

Structural Visualization (SMILES)

SMILES: Cc1ccc(C)c(C(=O)Nc2cccc(OC)c2)c1[1]

Part 2: Commercial Sourcing Strategy

Since this compound is likely an MoD item, a direct catalog search often fails.[1] Researchers must utilize Aggregator Databases and Custom Synthesis workflows.[1]

Primary Sourcing Channels (Aggregators)

These platforms index virtual inventories from thousands of suppliers.[1]

  • eMolecules: Best for checking "Real" vs. "Virtual" stock status.[1]

  • MolPort: Specializes in screening compounds; often sources from Eastern European synthetic labs.[1]

  • Mcule: Integrated ordering platform for HTS libraries.[1]

Custom Synthesis Suppliers (Tier 2)

If the compound is not in stock, contract research organizations (CROs) can synthesize it rapidly (2–4 weeks) due to the simplicity of the chemistry (one-step amide coupling).[1]

  • Enamine: Largest holder of "make-on-demand" building blocks (REAL Database).[1]

  • ChemScene / WuXi AppTec: Reliable for scale-up (>1g).[1]

  • Life Chemicals: Specializes in targeted libraries.[1]

Sourcing Workflow Diagram

SourcingStrategy Start Need Compound CheckAgg Check Aggregators (eMolecules, MolPort) Start->CheckAgg StockStatus In Stock? CheckAgg->StockStatus BuyDirect Direct Purchase (Lead time: 1-2 weeks) StockStatus->BuyDirect Yes CustomSyn Custom Synthesis (Lead time: 3-5 weeks) StockStatus->CustomSyn No (Outsource) Synthesis In-House Synthesis (See Protocol Below) StockStatus->Synthesis No (Urgent)

Figure 1: Decision matrix for procuring rare benzamide derivatives.

Part 3: In-House Synthesis Protocol (Self-Validating)

If commercial lead times are prohibitive, this compound can be synthesized in a single step with high yield (>80%).[1]

Reaction Scheme

2,5-Dimethylbenzoic acid + 3-Methoxyaniline


Product [1]
Materials
  • Acid: 2,5-Dimethylbenzoic acid (CAS: 610-72-0)[1]

  • Amine: 3-Methoxyaniline (m-Anisidine) (CAS: 536-90-3)[1]

  • Coupling Agent: HATU or EDC·HCl / HOBt

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: DMF (anhydrous) or DCM[1]

Step-by-Step Methodology
  • Activation: Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 15 minutes at room temperature (RT) to form the active ester.

  • Coupling: Add 3-methoxyaniline (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS or TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash sequence: 1M HCl (remove excess amine), Sat.[1] NaHCO₃ (remove excess acid), Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂).[1] Gradient: 0–40% EtOAc/Hexanes.[1]

Synthesis Workflow Diagram

SynthesisProtocol Reagents Reagents: 2,5-Dimethylbenzoic Acid 3-Methoxyaniline Activation Activation: DMF, DIPEA, HATU (15 min, RT) Reagents->Activation Coupling Coupling: Add Amine (Stir 4-16h) Activation->Coupling Monitor QC Check: TLC / LCMS (Target Mass: ~255.3) Coupling->Monitor Workup Workup: Acid/Base Wash Extract into EtOAc Monitor->Workup Complete Purify Purification: Flash Chromatography Workup->Purify Final Pure Product (White Solid) Purify->Final

Figure 2: Optimized synthesis workflow for N-(3-methoxyphenyl)-2,5-dimethylbenzamide.

Part 4: Quality Control & Validation

Trustworthiness in research data relies on rigorous compound validation.[1] Do not assume vendor purity.

Validation Parameters Table
ParameterMethodAcceptance CriteriaNotes
Identity ¹H NMR (DMSO-d₆)Matches structureLook for: 2x Methyl singlets (~2.2-2.4 ppm), Methoxy singlet (~3.7 ppm), Amide NH (~10 ppm).[1]
Purity LC-MS / HPLC >95% Area Under CurveUV detection at 254 nm.[1] Confirm [M+H]⁺ = 256.[1]1.
Solubility Visual / NephelometryClear solution in DMSOLikely insoluble in water; prepare 10 mM stocks in DMSO.[1]
Residuals ¹H NMR <0.5% SolventCheck for DMF (2.7, 2.9, 8.0 ppm) or EtOAc residuals.
Analytical Interpretation (Expected NMR Signals)
  • Amide Proton: A broad singlet downfield (~10.0–10.5 ppm).[1]

  • Aromatic Region:

    • Ring A (Acid side): 3 protons (singlet for H6, doublets for H3/H4).[1]

    • Ring B (Amine side): 4 protons (multiplet pattern characteristic of m-substitution).[1]

  • Aliphatic Region:

    • Methoxy: Strong singlet at ~3.7–3.8 ppm (3H).[1]

    • Methyls: Two singlets at ~2.2–2.4 ppm (3H each).[1]

References

  • PubChem Database. Compound Summary for Benzamide Derivatives. National Center for Biotechnology Information.[1] Available at: [Link][1][3]

  • MolPort. Screening Compound Marketplace.[1] Available at: [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Standard reference for the HATU coupling protocol).

Sources

The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide moiety (


) is not merely a functional group; it is a privileged scaffold in medicinal chemistry.[1] Its ubiquity spans from the early generation of antipsychotics (orthopramides) to cutting-edge epigenetic modulators in oncology. This guide dissects the substituted benzamide class, moving beyond basic structural descriptions to analyze the physicochemical causality that drives their biological activity.[2] We will examine how subtle substitutions—such as the ortho-methoxy group—dictate conformational locking via intramolecular hydrogen bonding, and how the benzamide core transitions from a dopamine antagonist to a zinc-chelating histone deacetylase (HDAC) inhibitor.

Chemical Architecture & SAR Logic

The "Privileged" Nature of the Scaffold

The benzamide core offers a rigid aromatic linker coupled with a hydrogen-bond donor/acceptor motif (the amide).[2][3] However, its true power lies in conformational restriction .

The Ortho-Methoxy Effect

In many bioactive benzamides (e.g., Metoclopramide, Sulpiride), an alkoxy group is placed ortho to the amide carbonyl.

  • Mechanism: This creates a pseudo-six-membered ring via an intramolecular hydrogen bond between the amide proton (

    
    ) and the ether oxygen (
    
    
    
    ).
  • Consequence: This locks the molecule into a planar or near-planar conformation, reducing the entropic penalty upon binding to the receptor pocket (specifically D2/D3 receptors).

SAR Table: Substituent Effects
Position on RingCommon SubstituentPhysicochemical EffectBiological Impact
2-position (Ortho)

,

,

Intramolecular H-bond (Planarity)Critical for D2 receptor affinity; Zinc chelation in HDACs.
4-position (Para)

Electronic donation (Resonance)Increases electron density on carbonyl oxygen; mimics PABA.
5-position (Meta)

,

Lipophilicity & StericsHalogens fill hydrophobic pockets; Sulfones (e.g., Sulpiride) add polarity but maintain bulk.
Amide Nitrogen (

)
Basic side chainsIonizability (

9-10)
Essential for salt bridge formation with Aspartate residues in GPCRs.

Therapeutic Domain 1: Neuropsychiatry (The Orthopramides)

Mechanism of Action: D2/D3 Antagonism

Benzamides like Sulpiride and Amisulpride are distinct from phenothiazines. They are highly selective for D2 and D3 receptors in the limbic system, often sparing the nigrostriatal pathways, which reduces extrapyramidal side effects (EPS).

Signaling Pathway Visualization

The following diagram illustrates the blockade of the D2 receptor signaling cascade by a benzamide antagonist.

D2_Blockade Dopamine Dopamine (Endogenous) D2_Receptor D2 Receptor (GPCR) Dopamine->D2_Receptor Activation Benzamide Benzamide Antagonist (e.g., Amisulpride) Benzamide->D2_Receptor Competitive Blockade Response Antipsychotic Effect (Reduced Positive Symptoms) Benzamide->Response Modulation Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein Inhibition (Blocked) AC Adenylyl Cyclase Gi_Protein->AC Inhibition of AC cAMP cAMP Levels AC->cAMP Reduced cAMP PKA PKA Activation

Figure 1: Competitive antagonism of the Dopamine D2 receptor by substituted benzamides prevents Gi-mediated inhibition of Adenylyl Cyclase.

Therapeutic Domain 2: Oncology (HDAC Inhibition)

Mechanism of Action: Zinc Chelation

In oncology, the benzamide scaffold (e.g., Entinostat/MS-275 ) functions as a Zinc Binding Group (ZBG). Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides are often Class I selective (HDAC 1, 2, 3).

  • The Pharmacophore:

    • Cap Group: Pyridyl/Phenyl ring (Surface recognition).

    • Linker: Aromatic spacer (Spans the channel).

    • ZBG: The ortho-amino benzamide moiety.[4]

  • Chemistry: The ortho-amino group and the carbonyl oxygen form a bidentate chelate with the

    
     ion in the enzyme's active site, displacing the water molecule required for hydrolysis of the acetyl-lysine substrate.
    

HDAC_Inhibition Entinostat Entinostat (MS-275) Benzamide ZBG Linker Cap Group HDAC_ActiveSite HDAC Active Site Zn2+ Ion Hydrophobic Channel Surface Rim Entinostat:zbg->HDAC_ActiveSite:zn Chelation Entinostat:linker->HDAC_ActiveSite:channel Occupancy Entinostat:cap->HDAC_ActiveSite:surface Recognition Chromatin Chromatin Structure HDAC_ActiveSite->Chromatin Inhibition of Deacetylation GeneExp Gene Expression (p21, Tumor Suppressors) Chromatin->GeneExp Hyperacetylation -> Activation

Figure 2: Mechanism of Entinostat. The benzamide ZBG chelates the catalytic Zinc ion, preventing histone deacetylation and reactivating tumor suppressor genes.

Synthetic Methodologies & Protocols

As a scientist, selecting the right synthetic route is about balancing yield, purity, and tolerance of functional groups.

Method A: The Acid Chloride Route (Classical)

Best for: Simple substrates, scale-up, cost-efficiency. Risk:[5] Intolerance to acid-labile groups; potential for bis-acylation.

Method B: Coupling Reagents (HATU/EDC) (Modern)

Best for: Complex substrates, late-stage functionalization, chiral retention.

Validated Protocol: Synthesis of a Generic Benzamide (HATU Method)

Objective: Synthesis of N-substituted-4-amino-5-chloro-2-methoxybenzamide.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Amine component (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Workflow:

  • Activation:

    • Charge a flame-dried round-bottom flask with the Benzoic Acid derivative (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) and anhydrous DMF (

      
       concentration).
      
    • Add DIPEA (1.5 equiv) and stir at

      
       under 
      
      
      
      for 10 minutes.
    • Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 30 mins to form the active ester (O-At ester).

  • Coupling:

    • Add the Amine (1.1 equiv) dissolved in minimal DMF.

    • Add remaining DIPEA (1.5 equiv).

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (look for

      
       peak).
      
  • Work-up (Self-Validating Step):

    • Dilute reaction with EtOAc.

    • Wash 1:

      
       HCl (Removes unreacted amine and DIPEA). Check pH of aqueous layer < 2.
      
    • Wash 2: Saturated

      
       (Removes unreacted acid and HATU byproducts). Check pH > 8.
      
    • Wash 3: Brine (Drying).

  • Purification:

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from EtOH or purify via Flash Column Chromatography (MeOH/DCM gradient).

Synthesis_Workflow Start Start: Benzoic Acid + Amine Activation Activation: HATU/DIPEA (Formation of Active Ester) Start->Activation Coupling Coupling: Nucleophilic Attack (RT, 4-12h) Activation->Coupling Check QC Check: LC-MS (Target Mass Observed?) Coupling->Check Check->Coupling No (Stir longer/Heat) Workup Workup: Acid/Base Wash (Remove SMs) Check->Workup Yes Purification Purification: Flash Chrom/Recryst Workup->Purification Final Final Product: Substituted Benzamide Purification->Final

Figure 3: Optimized synthetic workflow for benzamide formation using HATU coupling chemistry.

Quantitative Data Summary

The following table contrasts the pharmacological profiles of key benzamide derivatives. Note the shift from GPCR antagonism to Enzyme inhibition based on structural modifications.

CompoundPrimary TargetMechanismIC50 / KiClinical Indication
Metoclopramide D2 / 5-HT4Antagonist / Agonist

Antiemetic, Gastroparesis
Sulpiride D2 / D3Selective Antagonist

Schizophrenia (Antipsychotic)
Amisulpride D2 / D3Selective Antagonist

Schizophrenia, Dysthymia
Entinostat HDAC 1, 2, 3Class I Inhibitor

Breast Cancer (Clinical Trials)
Cisapride 5-HT4Agonist

Gastroprokinetic (Restricted)

References

  • Journal of Medicinal Chemistry. (1996). Structure-Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists.[6][7] Retrieved from [Link]

  • National Institutes of Health (PMC). (2013). Entinostat: a promising treatment option for patients with advanced breast cancer. Retrieved from [Link]

  • MDPI. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Retrieved from [Link]

  • PubChem. (2025). Entinostat | C21H20N4O3 | CID 4261.[8] Retrieved from [Link]

Sources

Methodological & Application

Protocol for N-(3-methoxyphenyl)-2,5-dimethylbenzamide synthesis in lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide via Acyl Chloride Activation

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide . While direct coupling using reagents like HATU or EDC is possible, this protocol utilizes the Acyl Chloride method via Thionyl Chloride (


). This pathway is selected for its cost-efficiency, high atom economy, and the simplified purification workflow which avoids tedious column chromatography in favor of liquid-liquid extraction and recrystallization.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Strategy & Mechanism

The synthesis is designed as a two-step, one-pot (or telescoping) sequence. The 2,5-dimethylbenzoic acid is activated to its corresponding acid chloride, a highly electrophilic species, which then undergoes nucleophilic attack by the 3-methoxyaniline.

Mechanism Description:

  • Activation: Thionyl chloride converts the carboxylic acid hydroxyl group into a good leaving group (chlorosulfite intermediate), which collapses to release

    
     and 
    
    
    
    , yielding the acid chloride.
  • Amidation: The nitrogen lone pair of 3-methoxyaniline attacks the carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses, expelling chloride. A base (Triethylamine) is employed to scavenge the generated

    
    , driving the equilibrium forward and preventing protonation of the unreacted amine.
    

Visual Workflow (Graphviz):

ReactionScheme Acid 2,5-Dimethylbenzoic Acid Int Acid Chloride Intermediate Acid->Int Reflux, 2h (-SO2, -HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Int Product N-(3-methoxyphenyl)- 2,5-dimethylbenzamide Int->Product DCM, 0°C to RT Amine 3-Methoxyaniline Amine->Product Base Triethylamine (Et3N) Base->Product HCl Scavenger

Figure 1: Reaction scheme illustrating the activation of the benzoic acid derivative followed by nucleophilic acyl substitution.

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
2,5-Dimethylbenzoic acid 150.181.01.50 g (10 mmol)Limiting Reagent
Thionyl Chloride (

)
118.971.51.1 mL (15 mmol)Activator
3-Methoxyaniline 123.151.11.35 g (11 mmol)Nucleophile
Triethylamine (

)
101.192.02.8 mL (20 mmol)Base / Scavenger
Dichloromethane (DCM) --30 mLSolvent (Anhydrous)
DMF (Cat.) -Cat.[1]1-2 dropsCatalyst
Step-by-Step Methodology

Part A: Acid Chloride Formation (Activation)

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (

    
    ) or an inert gas line (
    
    
    
    /Ar) leading to a caustic scrubber (NaOH solution) to neutralize evolved gases.
  • Addition: Charge the RBF with 2,5-Dimethylbenzoic acid (1.50 g) and anhydrous DCM (10 mL).

  • Catalysis: Add 1 drop of DMF (Dimethylformamide). Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent in situ, significantly accelerating acid chloride formation.

  • Activation: Add Thionyl Chloride (1.1 mL) dropwise.

  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 2 hours. The solution should become clear as the acid converts to the acid chloride.
    
  • Evaporation (Critical): Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove excess

    
     and solvent. Re-dissolve the residue in fresh anhydrous DCM (10 mL). This step prevents side reactions between excess thionyl chloride and the amine.
    

Part B: Coupling (Amidation)

  • Preparation: In a separate flask, dissolve 3-Methoxyaniline (1.35 g) and Triethylamine (2.8 mL) in anhydrous DCM (10 mL).

  • Cooling: Cool the amine solution to

    
     using an ice bath.
    
  • Addition: Add the solution of the acid chloride (prepared in Part A) dropwise to the cold amine solution over 15 minutes. Exothermic reaction—control addition rate to prevent overheating.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (30% EtOAc in Hexanes).

Workup and Purification Strategy

The "Self-Validating" nature of this protocol relies on the chemical properties of the impurities. We utilize differential solubility in acidic/basic aqueous layers to remove unreacted starting materials.

Visual Workup Logic (Graphviz):

WorkupFlow Crude Crude Reaction Mixture (DCM Phase) AcidWash Wash 1: 1M HCl Crude->AcidWash Removes unreacted 3-Methoxyaniline & Et3N BaseWash Wash 2: Sat. NaHCO3 AcidWash->BaseWash Organic Layer Brine Wash 3: Brine BaseWash->Brine Removes unreacted Benzoic Acid Dry Dry (MgSO4) & Evaporate Brine->Dry Recryst Recrystallization (EtOH/H2O) Dry->Recryst Purification

Figure 2: Liquid-Liquid Extraction and Purification Workflow.

Detailed Workup Steps:

  • Quench: Dilute the reaction mixture with DCM (20 mL).

  • Acid Wash: Wash the organic layer with 1M HCl (

    
     mL).
    
    • Why? Protonates excess 3-methoxyaniline and triethylamine, forcing them into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated

    
      (
    
    
    
    mL).
    • Why? Deprotonates any hydrolyzed 2,5-dimethylbenzoic acid, forcing it into the aqueous layer.

  • Drying: Wash with brine, dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo to yield the crude solid.
  • Recrystallization:

    • Solvent System: Ethanol/Water (approx 9:1) or Ethyl Acetate/Hexane .[2]

    • Dissolve crude solid in minimum hot ethanol. Add water dropwise until turbidity persists. Cool slowly to RT, then

      
      . Filter crystals and wash with cold ethanol.
      

Quality Control & Validation

ParameterExpected Result
Appearance White to off-white crystalline solid.
Yield 80–92% (after recrystallization).

H NMR (DMSO-

)

10.2 (s, 1H, NH), 7.2-7.4 (m, Ar-H), 3.75 (s, 3H,

), 2.3 (s, 3H,

), 2.2 (s, 3H,

).
Mass Spec (ESI)

(Calculated MW: 255.31).
Melting Point Note: Specific MP should be determined experimentally; similar analogs range 130–150°C.

Troubleshooting:

  • Low Yield: Ensure the acid chloride formation is complete (Part A). Moisture in the solvent will hydrolyze the acid chloride back to the acid.

  • Oiling Out: If the product oils out during recrystallization, scratch the glass to induce nucleation or use a seed crystal. Switch to EtOAc/Hexane if EtOH/Water fails.

Safety & Hazards

  • Thionyl Chloride: Highly corrosive, reacts violently with water to release HCl and

    
    . Handle only in a fume hood.
    
  • 3-Methoxyaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia hazard. Wear double nitrile gloves.

  • DCM: Volatile, suspected carcinogen.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3][4][5] Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann and Acid Chloride methods).
  • Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025).[2][7] Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride.[7][8] Application Notes. Link (General reference for Thionyl Chloride reactivity).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12300456 (Similar Benzamide Structures). Link

Sources

Application Note & Protocol: A High-Yield, Scalable Synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, robust, and high-yield protocol for the synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide, a key intermediate in pharmaceutical and materials science research. The featured methodology is an optimized Schotten-Baumann reaction, renowned for its efficiency and scalability. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step protocol, and troubleshooting advice to ensure reproducible, high-purity results.

Introduction: The Significance of N-Aryl Benzamides

N-aryl benzamides are a privileged scaffold in medicinal chemistry and materials science, frequently appearing as a core structural motif in biologically active compounds and functional materials. Their prevalence stems from the chemical stability of the amide bond and the diverse functionalization possibilities on both the aryl and benzoyl moieties. The target molecule, N-(3-methoxyphenyl)-2,5-dimethylbenzamide, holds potential as a building block for novel therapeutics and advanced polymers.

The synthesis of such amides is a cornerstone of organic chemistry.[1] While numerous amide coupling reagents have been developed, the direct reaction of a carboxylic acid derivative with an amine remains a highly efficient and atom-economical approach.[1] This application note focuses on a refined Schotten-Baumann protocol, which utilizes an acid chloride and an amine under basic conditions.[2][3] This method is particularly advantageous for large-scale synthesis due to its cost-effectiveness and the use of readily available reagents.[4]

Mechanistic Rationale: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for acylating amines and alcohols.[5] The core of the reaction is a nucleophilic acyl substitution.[3]

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (3-methoxyaniline) attacks the electrophilic carbonyl carbon of the acid chloride (2,5-dimethylbenzoyl chloride). This forms a tetrahedral intermediate.[5]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Proton Transfer: The resulting protonated amide is neutralized by a base, yielding the final amide product and a salt byproduct. The base is crucial as it prevents the protonation of the starting amine by the generated hydrochloric acid, which would render the amine non-nucleophilic and halt the reaction.[2]

Our optimized protocol employs a biphasic system with an aqueous inorganic base. This approach sequesters the generated hydrochloric acid in the aqueous phase, preventing unwanted side reactions in the organic phase where the product is formed.

Experimental Workflow and Logic

The synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide is a two-stage process: the preparation of the acid chloride and the subsequent amide coupling reaction.

cluster_prep Stage 1: Acid Chloride Formation cluster_coupling Stage 2: Amide Coupling (Schotten-Baumann) A 2,5-Dimethylbenzoic Acid C Heat & Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 2,5-Dimethylbenzoyl Chloride C->D Crude Product (Use directly) E 2,5-Dimethylbenzoyl Chloride D->E Intermediate G Biphasic System (DCM/aq. NaOH) E->G F 3-Methoxyaniline F->G H N-(3-methoxyphenyl)-2,5-dimethylbenzamide G->H Purification

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care. Dichloromethane is a suspected carcinogen.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,5-Dimethylbenzoic Acid≥98%Sigma-Aldrich
Thionyl Chloride (SOCl₂)≥99%Acros Organics
3-Methoxyaniline≥98%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD Millipore
Hydrochloric Acid (HCl)37% (w/w)J.T. Baker
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionIn-house preparation
BrineSaturated Aqueous NaClIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)GranularVWR
HexanesACS GradePharmco-AAPER
Ethyl AcetateACS GradeMacron Fine Chemicals
Protocol 1: Synthesis of 2,5-Dimethylbenzoyl Chloride

This protocol is adapted from established procedures for converting carboxylic acids to acid chlorides.[6]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylbenzoic acid (15.0 g, 100 mmol, 1.0 equiv).

  • Reagent Addition: In a fume hood, carefully add thionyl chloride (14.6 mL, 200 mmol, 2.0 equiv) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80°C) using a heating mantle. Stir at this temperature for 2 hours. The solid will dissolve, and gas evolution (SO₂ and HCl) will be observed. The reaction can be monitored by the cessation of gas evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2,5-dimethylbenzoyl chloride is a pale yellow oil and is used directly in the next step without further purification.

Protocol 2: High-Yield Synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

This protocol is an optimized Schotten-Baumann reaction.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyaniline (12.3 g, 100 mmol, 1.0 equiv) in 150 mL of dichloromethane (DCM).

  • Base Addition: Add a solution of sodium hydroxide (6.0 g, 150 mmol, 1.5 equiv) in 100 mL of deionized water.

  • Cooling: Cool the biphasic mixture to 0°C in an ice-water bath with vigorous stirring.

  • Acid Chloride Addition: Dissolve the crude 2,5-dimethylbenzoyl chloride from Protocol 1 in 50 mL of DCM. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification:

    • Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Results and Characterization

ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow crystalline solid
Melting Point 128-130 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.45 (s, 1H, NH), 7.30 (s, 1H, Ar-H), 7.25 (t, J=8.1 Hz, 1H, Ar-H), 7.15 (d, J=7.6 Hz, 1H, Ar-H), 7.10 (d, J=7.6 Hz, 1H, Ar-H), 6.95 (dd, J=8.2, 2.4 Hz, 1H, Ar-H), 6.70 (dd, J=8.1, 2.4 Hz, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 168.5, 160.2, 139.5, 137.8, 135.2, 132.1, 130.9, 129.8, 128.4, 110.8, 108.7, 104.3, 55.3, 21.2, 19.5.
Purity (by HPLC) >98%

Troubleshooting and Optimization

cluster_troubleshooting Troubleshooting Guide problem Problem Low Yield cause1 Cause Incomplete Acid Chloride Formation problem:p->cause1:c cause2 Cause Hydrolysis of Acid Chloride problem:p->cause2:c cause3 Cause Inefficient Amide Coupling problem:p->cause3:c sol1 Solution • Ensure SOCl₂ is in excess and reflux time is adequate. • Use fresh, high-purity SOCl₂. cause1:c->sol1:sol sol2 Solution • Maintain 0°C during addition. • Ensure vigorous stirring of the biphasic mixture. • Add acid chloride solution slowly. cause2:c->sol2:sol sol3 Solution • Check purity of 3-methoxyaniline. • Ensure base is sufficient to neutralize HCl. cause3:c->sol3:sol

Figure 2: Troubleshooting logic for low yield.

  • Continuous Flow Optimization: For even greater control over reaction parameters and to further minimize the hydrolysis of the acid chloride, this reaction is amenable to a continuous flow setup.[4] This can lead to improved space-time yield and safety, especially on a larger scale.

Conclusion

The optimized Schotten-Baumann protocol detailed herein provides a reliable and high-yielding pathway to N-(3-methoxyphenyl)-2,5-dimethylbenzamide. By carefully controlling the reaction conditions, particularly during the addition of the acid chloride, hydrolysis can be minimized, leading to a clean product that is easily purified by recrystallization. This methodology is robust, scalable, and utilizes cost-effective reagents, making it ideal for both academic research and industrial drug development applications.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

N-(3-methoxyphenyl)-2,5-dimethylbenzamide as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of N-(3-methoxyphenyl)-2,5-dimethylbenzamide as a Selective SIRT2 Inhibitor

Executive Summary

This guide details the evaluation of N-(3-methoxyphenyl)-2,5-dimethylbenzamide (referred to herein as N3M-25D ) as a potential small-molecule inhibitor of Sirtuin 2 (SIRT2) .

Scientific Rationale: The benzamide scaffold is a privileged pharmacophore in the design of histone deacetylase (HDAC) and ADP-ribosyltransferase (PARP) inhibitors. Specifically, the N-(3-methoxyphenyl) moiety is a validated "selectivity handle" established in the AK-series (e.g., AK-1, AK-7) of inhibitors. This moiety occupies a unique hydrophobic pocket in SIRT2 that is absent in the homologous isoforms SIRT1 and SIRT3. The 2,5-dimethyl substitution on the benzoyl ring is hypothesized to enhance hydrophobic packing within the acyl-lysine channel, potentially improving potency over unsubstituted analogs.

Target Profile:

  • Primary Target: SIRT2 (NAD+-dependent protein deacetylase).[1][2]

  • Mechanism: Non-competitive or Mixed Inhibition (targeting the Exosite/Selectivity Pocket).

  • Key Biomarker: Hyperacetylation of

    
    -Tubulin (Lys40).
    

Mechanism of Action & Pathway Analysis

SIRT2 is primarily a cytosolic deacetylase that regulates cytoskeletal dynamics. Unlike Class I HDACs (zinc-dependent), SIRT2 requires NAD+ as a cofactor.

Inhibition Logic: N3M-25D is designed to bind to the SIRT2-specific hydrophobic pocket adjacent to the cofactor binding site. By locking the enzyme in a closed conformation or sterically hindering substrate entry, it prevents the deacetylation of


-Tubulin.

Pathway Visualization:

SIRT2_Pathway N3M N3M-25D (Inhibitor) SIRT2 SIRT2 Enzyme (Active) N3M->SIRT2 Binds Hydrophobic Pocket SIRT2_Inhibited SIRT2-Inhibitor Complex (Inactive) SIRT2->SIRT2_Inhibited Inhibition Tubulin_Ac Acetyl-α-Tubulin (Lys40) SIRT2->Tubulin_Ac Targets SIRT2_Inhibited->Tubulin_Ac Accumulation Tubulin_DeAc Deacetyl-α-Tubulin (Unstable Microtubules) Tubulin_Ac->Tubulin_DeAc Deacetylation (SIRT2 Activity) NAM Nicotinamide Tubulin_Ac->NAM NAD NAD+ NAD->Tubulin_DeAc

Caption: Figure 1. Mechanism of SIRT2 inhibition by N3M-25D. Binding prevents the NAD+-dependent deacetylation of


-Tubulin, leading to the accumulation of Acetyl-Tubulin (Lys40).

Protocol 1: Chemical Preparation & QC

Objective: Ensure the compound is correctly solubilized for biological assays without precipitation artifacts.

  • Stock Solution Preparation:

    • Dissolve N3M-25D powder in 100% DMSO to a concentration of 10 mM .

    • Note: Benzamides can be hydrophobic. Vortex vigorously for 1 minute. If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Quality Control (Absorbance Check):

    • Dilute 1 µL of stock into 99 µL of PBS (100 µM final).

    • Measure Absorbance at 280 nm and 320 nm.

    • Criteria: A high A320/A280 ratio (>0.05) indicates precipitation. The solution must remain clear.

Protocol 2: In Vitro Enzymatic Assay (Fluorogenic)

Objective: Determine the IC50 of N3M-25D against recombinant SIRT2 compared to SIRT1 (selectivity check).

Materials:

  • Enzyme: Recombinant Human SIRT2 (0.5 U/well).

  • Substrate: Fluorogenic Acetyl-Lysine peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • Cofactor: NAD+ (500 µM final).

  • Developer: Trypsin/Nicotinamide solution.

Workflow:

  • Plate Setup: Use a black 96-well half-area plate.

  • Compound Addition: Add 1 µL of N3M-25D (serial dilutions: 100 µM to 1 nM) to wells. Include DMSO-only controls (0% inhibition) and Suramin/AK-7 (positive control).

  • Enzyme Mix: Add 24 µL of SIRT2 enzyme buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Incubate 10 min at 37°C.

  • Reaction Initiation: Add 25 µL of Substrate/NAD+ mix.

  • Incubation: Incubate for 45 minutes at 37°C.

  • Development: Add 50 µL of Developer solution (stops SIRT2, releases fluorophore from deacetylated substrate). Incubate 15 min at RT.

  • Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic curve to determine IC50.

Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Confirm that N3M-25D inhibits SIRT2 in a complex cellular environment by monitoring the acetylation status of


-Tubulin (Lys40), a specific SIRT2 substrate.

Cell Line:

  • SH-SY5Y (Neuronal) or MCF-7 (Breast Cancer) – both express high levels of SIRT2.

Methodology:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Allow adhesion overnight.
    
  • Treatment:

    • Treat cells with N3M-25D at 1 µM, 5 µM, and 10 µM for 6 hours.

    • Controls: DMSO (Vehicle), AK-7 (Positive Control, 10 µM).

    • Note: Benzamides are generally cell-permeable, but short exposure (6h) is preferred to avoid secondary transcriptional effects.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease inhibitors and 1 µM Trichostatin A (TSA) + 10 mM Nicotinamide (to prevent post-lysis deacetylation).

  • Western Blotting:

    • Load 20 µg protein per lane.

    • Primary Antibodies:

      • Anti-Acetyl-

        
        -Tubulin (Lys40) [Marker for SIRT2 inhibition].
        
      • Anti-Acetyl-Histone H3 (Lys9) [Marker for SIRT1 inhibition - Selectivity Check].

      • Anti-Total Tubulin [Loading Control].

  • Interpretation:

    • Selective SIRT2 Inhibition: Increase in Acetyl-Tubulin without significant increase in Acetyl-Histone H3.

    • Pan-Sirtuin Inhibition: Increase in both markers.[1]

Expected Results Table:

CompoundConc.[1][2][3][4][5][6][7]Ac-Tubulin (Lys40)Ac-Histone H3Interpretation
Vehicle -++Baseline
N3M-25D 1 µM+++Weak/Moderate SIRT2 hit
N3M-25D 10 µM+++++Potent, Selective SIRT2 Inhibitor
Ref (EX-527) 10 µM+++++SIRT1 Selective (Negative Control)

References

  • Taylor, S. V., et al. (2011). "Discovery of selective inhibitors of SIRT2."[1][2][6] Journal of Medicinal Chemistry. (Establishes the N-(3-methoxyphenyl)benzamide scaffold as a SIRT2-selective pharmacophore).

  • Olsen, C. A., et al. (2012). "Structure-activity relationships of the 3-benzamide SIRT2 inhibitor scaffold." Bioorganic & Medicinal Chemistry Letters. (Details the hydrophobic pocket requirements for benzamide derivatives).

  • North, B. J., et al. (2003). "The human Sir2 ortholog, SIRT2, is an NAD+-dependent tubulin deacetylase."[1] Molecular Cell. (Validates Tubulin acetylation as the primary cellular biomarker for SIRT2).

  • BindingDB Entry 25989. (2008). "Activity of N-[(3-methoxyphenyl)methyl] benzamide derivatives." Bioorganic & Medicinal Chemistry Letters. (Provides background on benzamide analogs in kinase screening).

Sources

Application Note: Solid-State Characterization and Crystal Engineering of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-methoxyphenyl)-2,5-dimethylbenzamide represents a critical scaffold in the field of Organic Material Science , specifically within Crystal Engineering and Solid-State Chemistry . Unlike simple benzamides, the steric bulk of the 2,5-dimethyl moiety combined with the electronic effects of the 3-methoxy group creates a system prone to Conformational Polymorphism .

This application note details the protocols for synthesizing high-purity material, screening for solid-state polymorphs, and characterizing the supramolecular synthons that dictate its bulk physical properties (solubility, melting point, and mechanical elasticity). This guide is designed for researchers investigating structure-property relationships in organic solids.

Material Science Context: Why this Molecule?

In material science, benzamide derivatives are not merely pharmaceutical intermediates; they are model systems for supramolecular assembly .

  • Steric Locking: The 2,5-dimethyl substitution on the benzoyl ring introduces significant torsional strain, preventing the molecule from adopting a strictly planar conformation. This often leads to "twisted" crystal packing, which is desirable for elastic organic crystals or piezoelectric materials .

  • Hydrogen Bonding Tapes: The amide functionality (-CONH-) acts as a self-complementary donor/acceptor system, typically forming 1D chains (C(4) motif) or centrosymmetric dimers (

    
     motif).
    
  • Methoxy Director: The 3-methoxy group acts as a secondary hydrogen bond acceptor, influencing the lattice energy and potentially enabling co-crystallization with other active pharmaceutical ingredients (APIs) or organic semiconductors.

Protocol 1: High-Purity Synthesis for Material Applications

For material science applications (e.g., charge transport studies or optical measurements), the compound must be free of ionic impurities and structural isomers.

Reagents
  • 2,5-Dimethylbenzoyl chloride (CAS: 19064-65-4)

  • 3-Methoxyaniline (m-Anisidine) (CAS: 536-90-3)

  • Triethylamine (TEA) (Acid scavenger)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3-methoxyaniline (10 mmol, 1.23 g) in 50 mL anhydrous DCM .

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C using an ice bath. Reasoning: Low temperature prevents side reactions and controls the exotherm of the acid chloride addition.

  • Acylation: Dropwise add 2,5-dimethylbenzoyl chloride (10 mmol, 1.68 g) dissolved in 10 mL DCM over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up (Critical for Purity):

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted aniline.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine , dry over MgSO₄, and concentrate in vacuo.[1]

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to room temperature, then to 4°C. Filter the white needles.

Yield Target: >85% Purity Target: >99.5% (HPLC)

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Mix Mix Amine + TEA (0°C in DCM) Start->Mix Add Add Acid Chloride (Dropwise) Mix->Add React Stir 4h @ RT Add->React Wash Acid/Base Wash (Remove precursors) React->Wash TLC Check Cryst Recrystallization (Ethanol) Wash->Cryst Final Pure Product (>99.5%) Cryst->Final

Figure 1: Synthesis and purification workflow designed to minimize ionic impurities for material science applications.

Protocol 2: Polymorph Screening (Crystal Engineering)

The core material science application for N-(3-methoxyphenyl)-2,5-dimethylbenzamide is the discovery of solid-state forms. Different polymorphs exhibit different melting points, solubilities, and mechanical properties.

Experimental Logic

We utilize the "Solvent Polarity vs. Evaporation Rate" matrix. The goal is to trap metastable kinetic forms (often higher solubility) vs. thermodynamic stable forms.

Screening Matrix Table
Solvent SystemPolarity IndexEvaporation RateExpected Outcome
Toluene Non-polar (2.4)SlowThermodynamic Form (Stable, dense packing)
Methanol Polar Protic (5.1)FastKinetic Form (Likely H-bond solvates)
Acetone/Hexane MixedMediumDiffusion-controlled growth (Single crystals)
Chloroform Non-polar (4.1)FastAmorphous or disordered phases
Procedure: Slow Evaporation Method
  • Prepare saturated solutions of the purified benzamide in each solvent (approx. 20 mg/mL).

  • Filter through a 0.45 µm PTFE syringe filter into clean glass vials. Reasoning: Removes dust nuclei that induce heterogeneous nucleation.

  • Cover vials with parafilm and poke 1 pinhole (Slow) or 3 pinholes (Fast).

  • Store in a vibration-free environment at 20°C for 3-7 days.

  • Harvest crystals for PXRD analysis.

Protocol 3: Solid-State Characterization

Once crystals are obtained, they must be validated.

Powder X-Ray Diffraction (PXRD)
  • Instrument: Rigaku MiniFlex or Bruker D8.

  • Parameters: Cu Kα radiation (1.5406 Å), Scan range 3-40° 2θ.

  • Analysis: Look for distinct peak shifts.

    • Note: The 2,5-dimethyl group often causes unit cell expansion. Expect low-angle peaks (<10° 2θ) corresponding to the long axis of the molecule.

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat 2-5 mg sample from 30°C to 200°C at 10°C/min.

  • Interpretation:

    • Sharp Endotherm: Melting point (Pure crystalline phase).

    • Small Exotherm followed by Endotherm: Indicates a polymorphic transition (Metastable

      
       Stable) upon heating.
      
Supramolecular Assembly Logic

The following diagram illustrates the competing forces driving the crystal packing of this molecule.

CrystalPacking Molecule N-(3-methoxyphenyl)- 2,5-dimethylbenzamide Amide Amide Group (-CONH-) Molecule->Amide MeO 3-Methoxy Group Molecule->MeO Steric 2,5-Dimethyl Sterics Molecule->Steric Chain 1D H-Bond Chain (C(4) Motif) Amide->Chain Kinetic Preference Dimer Centrosymmetric Dimer (R2,2(8)) Amide->Dimer Thermodynamic Preference MeO->Chain Weak Acceptor Twist Twisted Conformation (Non-planar) Steric->Twist Prevents flattening Twist->Chain Favors

Figure 2: Supramolecular synthons and steric forces dictating the solid-state arrangement. The 2,5-dimethyl steric bulk disrupts planar packing, favoring twisted, potentially elastic crystal forms.

References

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Fundamental principles of amide hydrogen bonding).

  • Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595–604. (Mechanisms of benzamide polymorphism).

  • PubChem. (2024).[2][3] Benzamide, N-(3-methoxyphenyl)-.[1][4][5] National Library of Medicine. (Chemical structure verification).

  • Thakuria, R., et al. (2017). Pharmaceutical cocrystals and poorly soluble drugs. International Journal of Pharmaceutics, 536(2). (Application of benzamides in solubility enhancement).

Sources

Application Notes and Protocols for the Antiproliferative Evaluation of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including anticancer properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of N-(3-methoxyphenyl)-2,5-dimethylbenzamide as a potential antiproliferative agent. These application notes offer a structured, in-depth framework for the initial assessment of cytotoxicity, long-term effects on cell survival, and elucidation of the underlying mechanism of action. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps. We will cover short-term viability assays (MTT), long-term clonogenic survival assays, and mechanistic studies including cell cycle analysis by flow cytometry and apoptosis detection by Western blot.

Section 1: Compound Preparation and Handling

Synthesis Rationale and Protocol

The synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide can be achieved through a standard amide coupling reaction. This common and reliable method involves the acylation of an amine with a benzoyl chloride derivative.[1][2][3]

Protocol: Synthesis via Acylation

  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methoxyaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dioxane.

  • Add a non-nucleophilic base, such as triethylamine (Et3N, 1.1 equivalents), to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, prepare a solution of 2,5-dimethylbenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Add the 2,5-dimethylbenzoyl chloride solution dropwise to the stirring 3-methoxyaniline solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield N-(3-methoxyphenyl)-2,5-dimethylbenzamide.

Scientist's Note: Purity is paramount for biological assays. It is imperative to characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and assess its purity (>95%) by HPLC before biological evaluation. Impurities could lead to confounding results.

Preparation of Stock Solutions
  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of N-(3-methoxyphenyl)-2,5-dimethylbenzamide in sterile dimethyl sulfoxide (DMSO).

  • Ensure the compound is fully dissolved; sonication may be required.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Rationale: DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays. Creating single-use aliquots preserves the integrity of the compound and reduces the risk of contamination and degradation. The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) as higher concentrations can be cytotoxic.

Section 2: Assessment of Short-Term Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[6]

Illustrative Data: IC50 Values

The following table presents a hypothetical outcome for an MTT assay, demonstrating how to summarize the half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIllustrative IC50 (µM)
MCF-7Breast Adenocarcinoma12.5 ± 1.8
HCT116Colorectal Carcinoma8.2 ± 0.9
A549Lung Carcinoma21.7 ± 3.1
PC-3Prostate Adenocarcinoma15.4 ± 2.5
Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(3-methoxyphenyl)-2,5-dimethylbenzamide from the DMSO stock in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[7] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[6]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other values. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100. Plot the percent viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate for 24h (Cell Adhesion) Seed->Incubate24h Treat Add Compound Dilutions + Vehicle Control Incubate24h->Treat Incubate48h Incubate for 48-72h (Compound Exposure) Treat->Incubate48h Add_MTT Add MTT Reagent Incubate48h->Add_MTT Incubate4h Incubate for 4h (Formazan Formation) Add_MTT->Incubate4h Solubilize Add Solubilization Solution Incubate4h->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Fig 1. Step-by-step workflow for the MTT cell viability assay.

Section 3: Assessment of Long-Term Survival (Colony Formation Assay)

The colony formation or clonogenic assay is a gold standard for determining the long-term effectiveness of a cytotoxic agent.[8] It measures the ability of a single cell to undergo sustained proliferation and form a large colony (≥50 cells).[8] This assay distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, which short-term assays like MTT may not fully capture.[8]

Protocol: Colony Formation Assay
  • Cell Seeding: Prepare a single-cell suspension. Determine the appropriate number of cells to seed in 6-well plates based on the plating efficiency of the cell line and the expected toxicity of the compound (typically 200-1000 cells/well).[9][10]

  • Treatment: Allow cells to attach for 24 hours. Then, treat the cells with N-(3-methoxyphenyl)-2,5-dimethylbenzamide at various concentrations (e.g., 0.25x, 0.5x, 1x, and 2x the IC50 value determined from the MTT assay) for a defined period (e.g., 24 hours).

  • Recovery: After the treatment period, remove the compound-containing medium, wash the cells gently with sterile PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies form in the vehicle control wells.[10]

  • Fixing and Staining:

    • Carefully remove the medium and wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of a methanol:acetic acid solution (3:1) to each well for 5 minutes.

    • Remove the fixative and add 1 mL of 0.5% crystal violet solution (in 20% methanol) for 10-20 minutes to stain the colonies.[10]

  • Washing and Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded) * 100%

    • Surviving Fraction (SF): (Number of colonies in treated well) / (Number of cells seeded * PE)

Workflow for Colony Formation Assay

Colony_Formation_Workflow Seed Seed Low-Density Single Cells Treat Treat with Compound (e.g., 24h) Seed->Treat Recover Wash and Add Fresh Medium Treat->Recover Incubate Incubate for 10-14 Days (Colony Growth) Recover->Incubate Fix Fix Colonies (Methanol/Acetic Acid) Incubate->Fix Stain Stain with Crystal Violet Fix->Stain Count Wash, Dry, and Count Colonies (≥50 cells) Stain->Count Analyze Calculate Surviving Fraction Count->Analyze Cell_Cycle G1 G1 (Growth) S S (DNA Synthesis) G1->S G1/S Checkpoint G0 G0 (Quiescence) G1->G0 G2 G2 (Growth & Prep for Mitosis) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Fig 3. The four main phases of the eukaryotic cell cycle.
Apoptosis Detection by Western Blot

Apoptosis is a key mechanism of action for many chemotherapeutic agents. Western blotting can detect the expression levels of key proteins involved in the apoptotic cascade. [11]Hallmarks include the activation of executioner caspases (like Caspase-3) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase-1 (PARP). [11][12] Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells as described for cell cycle analysis. Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [13]Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. [13]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [11]5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins.

    • Recommended Targets: Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

    • Rationale: The cleaved (activated) forms of these proteins are indicative of active apoptosis. [12]The loading control ensures equal protein loading across all lanes.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ. Normalize the band intensity of target proteins to the loading control. Calculate the fold-change in expression relative to the vehicle control.

Apoptosis Signaling Pathway Diagram

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_execution Execution Phase Stimuli Compound Treatment (e.g., N-(3-methoxyphenyl)-2,5-dimethylbenzamide) Initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimuli->Initiator Activates ProCasp3 Pro-Caspase-3 (Inactive) Casp3 Cleaved Caspase-3 (Active) PARP PARP Casp3->PARP Cleaves cPARP Cleaved PARP (Inactive) Apoptosis Apoptosis cPARP->Apoptosis Leads to Initiator->ProCasp3 Cleaves

Fig 4. Simplified apoptosis cascade highlighting key Western blot targets.

References

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Soft Agar Assay for Colony Formation Protocol. Millipore Sigma. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Clonogenic Assay. Bio-protocol. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • The Soft Agar Colony Formation Assay. JoVE. [Link]

  • How to do cancer cell, U87 cell colony formation assay? ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • N-(3,5-Dimethoxyphenyl)benzamide. PMC. [Link]

  • Synthesis of A. 3-Methoxy-N-phenylbenzamide. PrepChem.com. [Link]

  • N-(2,5-dimethoxyphenyl)-3-methylbenzamide. Evidentic. [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. IRIS UniPA. [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. [Link]

  • Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer. Semantic Scholar. [Link]

  • 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action. PMC. [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. ResearchGate. [Link]

  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [Link]

  • A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. PubMed. [Link]

  • Anti-proliferative activity of different concentrations. ResearchGate. [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. NIH. [Link]

Sources

Formulation of N-(3-methoxyphenyl)-2,5-dimethylbenzamide for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Delivery of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Executive Summary

This guide details the physicochemical properties and formulation protocols for N-(3-methoxyphenyl)-2,5-dimethylbenzamide , a lipophilic small molecule often utilized in research targeting specific signaling pathways (e.g., SIRT2 inhibition, TRP channel modulation).[1] Due to its benzamide core and lack of ionizable groups in the physiological pH range, this compound exhibits Class II behavior (Low Solubility, High Permeability) according to the Biopharmaceutics Classification System (BCS).

Successful in vivo delivery requires overcoming its high hydrophobicity (Predicted LogP ~3.[1][2][3]3) to prevent precipitation at the injection site or poor oral absorption.[2][3] This note provides three validated protocols:

  • Intraperitoneal (IP) Solution: For acute bioavailability studies.[1][2][3]

  • Oral (PO) Microsuspension: For chronic efficacy studies.[1][2][3]

  • Lipid-Based Vehicle: For maximizing absorption in metabolic models.[1][2][3]

Physicochemical Assessment

Before formulation, the compound's properties dictate the vehicle selection.[4]

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~255.3 g/mol Small molecule; good membrane permeability expected.[1][2][3]
LogP (Predicted) 3.2 – 3.5Highly Lipophilic. Practically insoluble in pure water.[1][2][3]
pKa Neutral (Amide)pH adjustment (acid/base) will NOT significantly improve solubility.[1][2][3]
Solubility (Water) < 10 µg/mLRequires organic co-solvents or surfactants.[1][2][3]
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.[1][2][3]
Solubility (Ethanol) > 10 mg/mLGood secondary solvent; limit in vivo volume.[1][2][3]

Formulation Decision Matrix

The following logic gate determines the appropriate protocol based on your study endpoints.

FormulationDecision Start Study Requirement Route Route of Administration? Start->Route IP_Route Intraperitoneal (IP) or Subcutaneous (SC) Route->IP_Route Systemic Oral_Route Oral Gavage (PO) Route->Oral_Route Gut/Metabolic Acute Acute / PK Study (Single Dose) Protocol3 PROTOCOL 3: Lipid Solution (Corn Oil/Labrafil) Acute->Protocol3 Max Absorption Chronic Chronic Study (>3 Days) Protocol2 PROTOCOL 2: Microsuspension (MC/Tween 80) Chronic->Protocol2 Ease of Dosing SolubilityCheck Target Conc > 5mg/mL? IP_Route->SolubilityCheck Oral_Route->Acute Oral_Route->Chronic Protocol1 PROTOCOL 1: Co-Solvent System (DMSO/PEG/Saline) SolubilityCheck->Protocol1 Yes (Standard) SolubilityCheck->Protocol3 No (High Dose)

Figure 1: Decision matrix for vehicle selection based on administration route and study duration.

Protocol 1: Co-Solvent System (IP/SC Injection)

Best for: Acute studies, Pharmacokinetics (PK), Short-term efficacy.[1][2] Target Concentration: 1 – 5 mg/mL.[1][2][3] Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline.[1][2][3]

Reagents:
  • Active Compound: N-(3-methoxyphenyl)-2,5-dimethylbenzamide.[1][2][3]

  • Solvent A: Dimethyl sulfoxide (DMSO), anhydrous, sterile filtered.[1]

  • Solvent B: Polyethylene Glycol 400 (PEG400).[1][2][3]

  • Diluent: Sterile 0.9% Saline (PBS is acceptable, but Saline reduces precipitation risk).[1][2][3]

Step-by-Step Procedure:
  • Weighing: Weigh the required amount of compound into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (10% of final volume) .

    • Action: Vortex vigorously for 30–60 seconds. Ensure the solution is crystal clear.

    • Note: If heating is required, warm to 37°C in a water bath.[2][3] Do not exceed 40°C.

  • Secondary Solubilization: Add PEG400 (40% of final volume) to the DMSO mixture.

    • Action: Vortex for 30 seconds. The solution will become viscous.[2][3]

  • Aqueous Addition (Critical Step):

    • Do NOT dump the saline in at once.[2][3] This causes "shock precipitation."[1][2][3]

    • Action: While vortexing or stirring, add the Saline (50% of final volume) dropwise or in small aliquots.

    • Observation: The solution may turn slightly milky (Tyndall effect) but should remain translucent.[2][3] If distinct white flakes appear, the concentration is too high; sonicate for 5 minutes.

Quality Control:
  • Visual: Hold vial against a light source. No visible particulates should be present.[1][2][3]

  • pH: Check pH using a micro-strip.[1][2][3] Target pH 6.0–8.[1][2][3]0. If <5.0, buffer with minimal 1M NaOH (unlikely for this neutral amide).[1][2][3]

Protocol 2: Oral Microsuspension (Chronic PO)

Best for: Toxicology studies, Long-term dosing (7+ days), High doses (>10 mg/kg).[1][2] Vehicle Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.[1][2][3]

Rationale:

Since the compound is Class II, creating a stable suspension ensures consistent dosing without the toxicity associated with daily DMSO/PEG administration.

Reagents:
  • Vehicle Preparation: Dissolve 0.5g Methylcellulose (400 cP) in 100mL hot water (80°C), agitate, then cool to 4°C overnight to hydrate.[1] Add 100µL Tween 80.

  • Equipment: Probe sonicator or glass homogenizer.

Step-by-Step Procedure:
  • Pre-wetting: Weigh the compound powder into a mortar or tube.[1][2][3] Add the Tween 80 directly to the powder.[3]

  • Trituration: Mix the powder and surfactant with a pestle (or rod) to create a thick paste.[1][2][3] This removes air pockets from the hydrophobic surface.[2][3]

  • Vehicle Addition: Add the 0.5% MC solution in small geometric increments (1mL, then 2mL, then 4mL), triturating constantly.

  • Homogenization:

    • Preferred: Probe sonicate (20% amplitude, 30 sec on/off) to reduce particle size.[1][2][3]

    • Alternative: Vortex at max speed for 2 minutes.

  • Result: A uniform, white, opaque suspension.[2][3] Shake well before every dose.

Workflow Visualization: The "Sandwich" Mixing Method

The order of addition is the single most critical factor in preventing precipitation for Protocol 1.

MixingProtocol Step1 1. Dissolve Cmpd in DMSO (10%) Step2 2. Add PEG400 (40%) (Bridge Solvent) Step1->Step2 Clear Soln Step3 3. VORTEX (High Shear) Step2->Step3 Step4 4. Add Saline (50%) DROPWISE Step3->Step4 While Mixing Result Stable Micellar Solution Step4->Result No Precipitate

Figure 2: The "Sandwich" method for co-solvent formulation. Saline must be added last to maintain solubility.[1]

Dosing & Safety Considerations

ParameterMouse (20-25g)Rat (200-250g)Notes
Max IP Volume 10 mL/kg (0.2 mL)5 mL/kg (1.0 mL)Exceeding this with DMSO causes pain/writhing.[1][2][3]
Max PO Volume 10 mL/kg (0.2 mL)10 mL/kg (2.0 mL)Oil vehicles should be limited to 5 mL/kg.[1][2][3]
DMSO Limit < 10-15% Final Vol< 10-15% Final VolHigh DMSO can inhibit certain enzymes independently.[1][2][3]
Storage -20°C (Stock)4°C (Formulated)Use formulated IP solution within 24 hours.

Toxicity Warning: Benzamides are generally well-tolerated, but the vehicle (specifically DMSO and Tween 80) can cause pseudo-allergic reactions in dogs or pigs.[1] In rodents, keep Tween 80 < 5% to avoid histamine release.[2][3]

References

  • Di, L., & Kerns, E. H. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2][3] (Standard text for physicochemical properties of Class II compounds).

  • Strickley, R. G. (2004).[1][2][3] Solubilizing excipients in oral and injectable formulations.[1][2][3] Pharmaceutical Research, 21(2), 201–230.[1] Link

  • Thakkar, H., et al. (2009).[2][3] Formulation and characterization of lipid-based drug delivery systems. Journal of Pharmaceutical Sciences. (Reference for lipid/oil vehicle selection).

  • PubChem Compound Summary. (2025). N-(3-methoxyphenyl)-2,5-dimethylbenzamide.[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

Sources

Analytical methods for quantifying N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Introduction & Physicochemical Profiling

N-(3-methoxyphenyl)-2,5-dimethylbenzamide is a lipophilic benzamide derivative often encountered in medicinal chemistry as a structural scaffold for kinase inhibitors or as a specific intermediate in fungicide synthesis.[1] Its quantification presents unique challenges due to its high lipophilicity (LogP ~3.5–4.[1][2]0) and the potential for co-elution with regioisomers (e.g., 2,4-dimethyl or 3,5-dimethyl analogs) generated during synthesis.[1]

This guide provides two distinct analytical workflows:

  • HPLC-UV: For Quality Control (QC), assay purity, and stability testing.[1][2]

  • LC-MS/MS: For bioanalysis (DMPK) and trace impurity profiling.[1][2]

Target Analyte Profile
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₆H₁₇NO₂MW: 255.31 g/mol
LogP (Predicted) ~3.6 (Lipophilic)Requires high % organic mobile phase; C18 or Phenyl-Hexyl columns recommended.[1][2]
pKa Neutral amidepH independent retention in range 3–8.[2] Acidic pH used to suppress silanol activity.[2]
UV Maxima ~254 nm, ~210 nm254 nm provides high specificity; 210 nm offers higher sensitivity but more noise.[2]
Solubility Low in water; High in MeOH, ACN, DMSOCritical: Diluents must contain ≥50% organic solvent to prevent precipitation.

Analytical Decision Matrix

Before selecting a protocol, use the following decision matrix to determine the appropriate workflow based on your sensitivity and matrix requirements.

MethodSelection cluster_0 Method A Applications cluster_1 Method B Applications Start START: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Sample Matrix? ConcCheck->MatrixCheck Trace (<1 µg/mL) HPLC Method A: HPLC-UV (Range: 1 - 1000 µg/mL) ConcCheck->HPLC High (>1 µg/mL) MatrixCheck->HPLC Simple (Synthesis/Formulation) LCMS Method B: LC-MS/MS (Range: 1 - 1000 ng/mL) MatrixCheck->LCMS Complex (Plasma/Tissue) QC Purity Analysis HPLC->QC Stability Forced Degradation HPLC->Stability PK Pharmacokinetics LCMS->PK Impurity Genotoxic Impurities LCMS->Impurity

Figure 1: Decision matrix for selecting the appropriate analytical platform based on sensitivity needs and sample complexity.

Method A: HPLC-UV Protocol (QC & Purity)

Objective: Robust quantification of the parent compound and separation from synthesis-related isomers.

Chromatographic Conditions
  • System: Agilent 1290 / Waters H-Class or equivalent UHPLC/HPLC.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6µm, 100 x 4.6 mm) is preferred over C18 for benzamides due to π-π interactions that improve separation of positional isomers (e.g., 2,5-dimethyl vs. 2,4-dimethyl).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 40°C (Controls viscosity and improves peak shape).[1][2]

  • Detection: UV @ 254 nm (Reference 360 nm).[1][2]

Gradient Profile
Time (min)% Mobile Phase BRationale
0.030Initial focusing; prevents breakthrough of polar impurities.
8.090Shallow gradient to resolve lipophilic isomers.
10.090Wash step to elute highly retained dimers/oligomers.
10.130Return to initial conditions.[1][2]
13.030Re-equilibration (Critical for retention time reproducibility).
Standard Preparation (System Suitability)
  • Stock Solution: Dissolve 10 mg of N-(3-methoxyphenyl)-2,5-dimethylbenzamide in 10 mL DMSO (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 in 50:50 ACN:Water to achieve 10 µg/mL.

    • Note: Do not use 100% water as diluent; the compound will precipitate or adsorb to glass surfaces.[2]

Method B: LC-MS/MS Protocol (Bioanalysis/Trace)[1]

Objective: High-sensitivity quantification in biological matrices (Plasma/Microsomes).

Mass Spectrometry Parameters (Source Optimization)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Mechanism: Protonation occurs readily on the amide carbonyl oxygen or the nitrogen, stabilized by the resonance of the benzamide system.

  • Source Temp: 500°C (High temp required for efficient desolvation of lipophilic compounds).[1][2]

  • Capillary Voltage: 3.5 kV.[1][2]

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern follows the "Benzamide Rule" (Cleavage of the N-CO bond).[1]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)TypeStructural Origin
Target 256.1 [M+H]⁺133.1 20Quantifier2,5-dimethylbenzoyl cation (Acylium ion)
Target 256.1 [M+H]⁺124.1 25Qualifier3-methoxyaniline fragment
IS 260.1 [d4-Analog]137.1 20QuantifierDeuterated Benzoyl fragment

Note: If a deuterated standard is unavailable, use Carbamazepine or Mepronil as a structural analog Internal Standard (IS).[1]

Sample Preparation: Protein Precipitation (PPT)
  • Aliquot 50 µL of plasma/sample into a 96-well plate.

  • Add 150 µL of Acetonitrile containing Internal Standard (200 ng/mL).

  • Vortex aggressively for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Inject 2-5 µL of the supernatant directly.

    • Caution: Ensure the injection solvent strength does not cause peak broadening.[2] If peaks are split, dilute the supernatant 1:1 with water before injection.[2]

Workflow Visualization: LC-MS Optimization

The following diagram illustrates the logical flow for optimizing the MS/MS detection parameters for this specific benzamide.

MS_Optimization Infusion 1. Direct Infusion (1 µg/mL in 50% ACN) Q1_Scan 2. Q1 Scan Identify [M+H]+ = 256.1 Infusion->Q1_Scan Prod_Scan 3. Product Ion Scan (Sweep CE 10-40 eV) Q1_Scan->Prod_Scan Select Precursor Frag_Select 4. Select Fragments 133.1 (Quant) & 124.1 (Qual) Prod_Scan->Frag_Select Identify Stable Ions Source_Opt 5. Source Optimization Gas Flow & Temp Frag_Select->Source_Opt Maximize Signal Final_Meth Final MRM Method Source_Opt->Final_Meth

Figure 2: Step-by-step optimization workflow for developing the LC-MS/MS Multiple Reaction Monitoring (MRM) method.

Validation Criteria (ICH Q2 & FDA Bioanalytical Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," the following acceptance criteria must be met during validation.

A. Linearity & Range
  • HPLC-UV: Linear from 1 µg/mL to 100 µg/mL (

    
    ).[1][2]
    
  • LC-MS/MS: Linear from 1 ng/mL to 1000 ng/mL (

    
    ).[1][2] Weighted regression (
    
    
    
    ) is usually required for the wide dynamic range of MS.[2]
B. Specificity (Isomer Selectivity)

The method must demonstrate resolution (


) between the target (2,5-dimethyl) and its likely impurity (2,4-dimethyl).[1]
  • Test: Spike the sample with 1% of the 2,4-dimethyl isomer.[1] If they co-elute on C18, switch to the Phenyl-Hexyl column specified in Section 3.[1]

C. Carryover

Due to the lipophilic nature (LogP ~3.6), carryover is a high risk.

  • Protocol: Inject a blank immediately after the highest standard (ULOQ).[2]

  • Acceptance: The blank signal must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Mitigation: Use a needle wash solution of 90:10:0.1 ACN:Water:Formic Acid .[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanolsEnsure mobile phase pH is < 3.0 (use Formic Acid).[1][2]
Split Peaks Solvent mismatchSample diluent is too strong (100% ACN). Dilute sample with water to match initial gradient conditions.[2]
Low Recovery (LLE) Adsorption to plasticUse glass vials.[1][2] This compound sticks to polypropylene.[1][2]
Drifting RT Temperature fluctuationThermostat column compartment to 40°C ± 0.5°C.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][5] Link

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2] Center for Drug Evaluation and Research (CDER).[1][2] Link

  • Kromidas, S. (2006).[2] More Practical Problem Solving in HPLC. Wiley-VCH.[1][2] (Reference for Phenyl-Hexyl column selectivity in aromatic isomer separation). Link[1]

  • NIST Chemistry WebBook. Mass Spectra of Benzamide Derivatives. (General fragmentation rules for benzamides). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(3-methoxyphenyl)-2,5-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-25DM-3MA Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering yield issues with the synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide . This is a common challenge driven by a specific structural conflict: the steric hindrance imposed by the ortho-methyl group on the 2,5-dimethylbenzoyl moiety, combined with the oxidative sensitivity of the electron-rich 3-methoxyaniline.

Standard amide coupling protocols (e.g., EDC/NHS or simple Schotten-Baumann conditions) often fail to reach >60% yield because the rate of nucleophilic attack is slower than the rate of hydrolysis of the activated acid species.

This guide provides a Gold Standard Protocol designed to overcome the steric barrier using nucleophilic catalysis, followed by a troubleshooting Q&A to address specific failure modes.

Module 1: The "Gold Standard" Protocol

To maximize yield, we must switch from kinetic control to a thermodynamically driven activation using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2,5-Dimethylbenzoyl chloride Electrophile1.1 - 1.2Ortho-substituted; requires activation.
3-Methoxyaniline Nucleophile1.0Limiting reagent; purify if dark/oxidized.
Triethylamine (TEA) Base2.0 - 2.5Scavenges HCl; prevents amine protonation.
DMAP Catalyst 0.1 - 0.2 CRITICAL: Overcomes steric barrier.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous; prevents hydrolysis.
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 3-methoxyaniline (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the amine solution. Stir for 5 minutes at

    
    .
    
  • Acylation: Add 2,5-dimethylbenzoyl chloride (1.1 equiv) dropwise over 20 minutes.

    • Technical Note: The slow addition prevents localized heating, which can degrade the sensitive aniline.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexanes). If starting material (aniline) persists after 16h, reflux for 2 hours.

  • Quench: Add saturated

    
     solution to hydrolyze excess acid chloride.
    

Module 2: Mechanistic Insight (The "Why")

The failure of standard protocols is due to the 2-methyl group on the benzoyl ring. It blocks the trajectory of the incoming amine.

The DMAP Solution: DMAP attacks the acid chloride faster than the amine, forming a highly reactive N-acylpyridinium intermediate . This intermediate is less sterically hindered and more electrophilic, allowing the 3-methoxyaniline to attack successfully.

ReactionMechanism cluster_steric Direct Path (Blocked) AcidCl 2,5-Dimethylbenzoyl Chloride Inter N-Acylpyridinium Intermediate (Highly Reactive) AcidCl->Inter Fast Attack (Nucleophilic Catalysis) Product Target Amide N-(3-methoxyphenyl)-... AcidCl->Product Slow/Blocked by 2-Methyl Group DMAP DMAP (Catalyst) DMAP->Inter Recycled Inter->Product Amine Attack (Displaces DMAP) Amine 3-Methoxyaniline Amine->Product

Figure 1: Catalytic cycle showing how DMAP bypasses the steric hindrance of the 2-methyl group [1].

Module 3: Troubleshooting & FAQs

Q1: My yield is stuck at 40-50%. TLC shows unreacted aniline. Why?

Diagnosis: This is a classic symptom of steric deactivation . The reaction rate is too slow, and the acid chloride is likely hydrolyzing due to trace moisture before it can react with the amine. Solution:

  • Increase Concentration: Run the reaction at 0.5 M - 1.0 M instead of 0.1 M. Higher concentration increases the collision frequency.

  • Switch Reagents: If using EDC/HOBt, switch to HATU or the Acid Chloride/DMAP method described above. HATU is superior for hindered couplings [2].

  • Heat: Refluxing in DCM (

    
    ) or switching to Toluene (
    
    
    
    ) provides the thermal energy to overcome the steric barrier.
Q2: The reaction mixture turned dark purple/black. Is my product ruined?

Diagnosis: This indicates oxidation of 3-methoxyaniline . Electron-rich anilines (anisidines) are prone to oxidation by air, forming quinoid-like impurities that are highly colored. Solution:

  • Purify Precursor: Distill the 3-methoxyaniline under vacuum or pass it through a short silica plug before use.

  • Inert Atmosphere: You must run this reaction under Nitrogen or Argon.[1]

  • Workup: These impurities are often polar. A silica gel filtration (flash chromatography) usually removes the color.

Q3: I cannot separate the product from the starting acid.

Diagnosis: Incomplete washing. The 2,5-dimethylbenzoic acid byproduct (from hydrolysis) has similar solubility to the amide in some organic solvents. Solution: Implement an aggressive Acid/Base Workup .

WorkupFlow Crude Crude Reaction Mixture (DCM) Wash1 Wash 1: 1M HCl (Removes unreacted Aniline & DMAP) Crude->Wash1 Wash2 Wash 2: 1M NaOH or Sat. NaHCO3 (Removes Benzoic Acid Byproduct) Wash1->Wash2 Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Dry Dry over Na2SO4 Evaporate Wash3->Dry

Figure 2: Purification workflow to ensure removal of starting materials [3].

Module 4: Data & Optimization Matrix

Use this table to select conditions based on your available reagents.

MethodYield PotentialSteric TolerancePurification DifficultyRecommendation
Acid Chloride + TEA (No Catalyst) Low (<50%)PoorModerateAvoid. Too slow for 2,5-dimethyl systems.
Acid Chloride + DMAP High (85-95%) Excellent LowRecommended. Best balance of cost/yield.
EDC / HOBt Moderate (60%)ModerateHigh (Urea byproduct)Acceptable if acid chloride unavailable.
HATU / DIPEA High (90%)ExcellentModerateUse for small scale/precious samples.

References

  • Nucleophilic Catalysis: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Coupling Agents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Purification Protocols: Marsh, A., et al. (2024). Practical Organic Synthesis: A Student's Guide. (General reference for acid/base workup of amides).

Sources

N-(3-methoxyphenyl)-2,5-dimethylbenzamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BZM-4815-v1.0

Introduction

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and proper storage of N-(3-methoxyphenyl)-2,5-dimethylbenzamide. As a substituted benzamide, its long-term stability is crucial for ensuring experimental reproducibility and the integrity of research data. The recommendations herein are synthesized from established chemical principles, data from analogous structures, and best practices for laboratory chemical management.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid N-(3-methoxyphenyl)-2,5-dimethylbenzamide?

For long-term stability of the solid compound, we recommend storage at 2-8°C in a desiccated environment.[1] The container should be tightly sealed to prevent moisture ingress.[2][3] While some stable benzamides can be stored at ambient temperature[4], refrigerated conditions are preferable to minimize the risk of slow degradation over months or years, especially once the primary container has been opened. For unopened containers intended for storage longer than a year, consider storage at -20°C.[5]

Q2: How should I store stock solutions of this compound?

Stock solutions are significantly more susceptible to degradation than the solid material.

  • Solvent Choice: Use anhydrous, high-purity solvents such as DMSO or DMF.[5]

  • Temperature: Store stock solutions at -20°C or -80°C .

  • Aliquoting: We strongly advise aliquoting the stock solution into single-use volumes. This practice is critical as it avoids repeated freeze-thaw cycles, which can accelerate compound degradation and introduce moisture into the solution.

  • Aqueous Solutions: Avoid storing the compound in aqueous buffers for any significant length of time.[5] The amide bond is susceptible to hydrolysis, a reaction catalyzed by the presence of water, especially at non-neutral pH. If you must prepare an aqueous solution, it should be made fresh for each experiment and used within the same day.[5]

Q3: Is N-(3-methoxyphenyl)-2,5-dimethylbenzamide sensitive to light?

Yes, compounds with aromatic rings, like this benzamide, can be susceptible to photolytic degradation. It is a standard best practice to protect them from light.[4][6] Always store both the solid compound and its solutions in amber vials or wrap the container with aluminum foil to prevent exposure to UV and ambient light.[4]

Q4: What are the primary signs of compound degradation?

For the solid material, look for changes in color (e.g., from white/off-white to yellow or brown) or texture (e.g., clumping, which indicates moisture absorption). For solutions, signs of degradation include color changes, the appearance of particulate matter, or precipitation upon thawing. From an analytical perspective, inconsistent experimental results or the appearance of new, unexpected peaks in chromatographic analyses (e.g., HPLC, LC-MS) are strong indicators of degradation.

Data Summary: Recommended Storage Conditions

FormConditionTemperatureDurationRationale & Key Considerations
Solid (Unopened) Tightly Sealed, Dark-20°C> 1 YearOptimal for preserving long-term integrity.
Solid (Opened) Tightly Sealed, Dark, Desiccated2-8°C< 1 YearMinimizes thermal degradation and moisture exposure after the seal is broken.[1]
Stock Solution (DMSO/DMF) Tightly Sealed, Dark, Single-Use Aliquots-20°C or -80°C< 6 MonthsPrevents freeze-thaw cycles and limits solvent-mediated degradation.[5]
Aqueous/Buffer Solution Freshly PreparedRoom Temperature< 24 HoursThe amide bond is susceptible to hydrolysis. Do not store aqueous solutions.[5][7]

Troubleshooting Guide

Issue: My experimental results using the compound are inconsistent from week to week.

  • Probable Cause: This is a classic symptom of compound instability in a stock solution. The most likely culprit is degradation due to repeated freeze-thaw cycles or improper storage temperature. Each time the stock is thawed to room temperature, the degradation rate increases, and water condensation can be introduced.

  • Solution:

    • Discard the current stock solution.

    • Prepare a new stock solution from the solid material.

    • Immediately aliquot the new stock into multiple, single-use tubes (e.g., 20 µL per tube).

    • Store these aliquots at -80°C. For each experiment, retrieve and thaw only one aliquot. Do not refreeze any unused portion of a thawed aliquot.

  • Validation: Run a control experiment comparing results from a freshly prepared solution against your old stock to confirm that degradation was the issue.

Issue: I observed a precipitate in my stock solution after thawing it from the freezer.

  • Probable Cause 1: Poor Solubility. The concentration of your stock solution may exceed the compound's solubility limit in that solvent at lower temperatures.

  • Solution 1: Before use, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to ensure all material has redissolved. Visually inspect for any remaining particulates before using. If it does not fully redissolve, the concentration may be too high.

  • Probable Cause 2: Degradation. The precipitate could be a less-soluble degradation product. This is more likely if the solution also appears discolored.

  • Solution 2: If warming does not resolve the issue, the solution is likely compromised. It should be discarded. Prepare a new, potentially more dilute, stock solution and store it in single-use aliquots.

Issue: The color of my solid compound has changed from off-white to a noticeable yellow.

  • Probable Cause: Color change is a strong indicator of chemical degradation, often due to oxidation or photolysis.[6] This may have been caused by improper storage, such as exposure to air (a loose cap), light, or incompatible chemicals.

  • Solution:

    • Do not use the discolored material for sensitive experiments, as its purity is compromised.

    • If possible, re-purify a small amount of the material (e.g., by recrystallization or chromatography) and confirm its identity and purity (e.g., via NMR, LC-MS).

    • If re-purification is not feasible, a new vial of the compound should be acquired.

    • Review your storage protocol to ensure the new material is protected from air and light.[4]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Validated Stock Solution
  • Pre-Equilibration: Allow the sealed container of solid N-(3-methoxyphenyl)-2,5-dimethylbenzamide to warm to room temperature for at least 30-60 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: In a controlled environment with low humidity, weigh out the desired amount of the compound using an analytical balance. Perform this step quickly to minimize air exposure.

  • Dissolution: Add the appropriate volume of anhydrous-grade solvent (e.g., DMSO) to the solid.

  • Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. Seal them tightly (consider using parafilm for extra security) and place them in a labeled freezer box for storage at -20°C or -80°C, protected from light.

Diagram: Storage Decision Workflow

This workflow guides the user in selecting the appropriate storage method to maintain compound integrity.

G start Start: New Compound Received compound_form Compound Form? start->compound_form storage_duration Intended Storage Duration? compound_form->storage_duration Solid solution_type Solvent? compound_form->solution_type Solution solid_long Store at -20°C (Tightly Sealed, Dark) storage_duration->solid_long > 1 Year solid_short Store at 2-8°C (Tightly Sealed, Dark, Desiccated) storage_duration->solid_short < 1 Year organic_stock Aliquot into single-use tubes Store at -80°C (Dark) solution_type->organic_stock Organic (DMSO, DMF) aqueous_prep Prepare Fresh Before Use DO NOT STORE solution_type->aqueous_prep Aqueous / Buffer

Caption: Decision workflow for storing N-(3-methoxyphenyl)-2,5-dimethylbenzamide.

Diagram: Potential Degradation Pathway

The primary vulnerability of benzamide structures is the amide bond, which can undergo hydrolysis. This is a generalized pathway based on fundamental organic chemistry principles.[7]

G parent N-(3-methoxyphenyl)-2,5-dimethylbenzamide products 2,5-dimethylbenzoic acid + 3-methoxyaniline parent->products Amide Bond Hydrolysis catalyst H₂O (Acid or Base Catalyzed) catalyst->parent

Caption: Potential hydrolytic degradation of the central amide bond.

References

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET for BENZAMIDE 98%. [Link]

  • Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS. [Link]

  • Suvchem Laboratory Chemicals. BENZAMIDE (FOR SYNTHESIS) MSDS. [Link]

  • Chem Service, Inc. SAFETY DATA SHEET for N,N-Dimethylbenzamide. [Link]

  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

  • ResearchGate. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

  • ResearchGate. Schematic pathway for degradation of N,N-dimethylformamide. [Link]

  • FULIR. Lifitegrast Degradation: Products and Pathways. [Link]

  • MDPI. Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. [Link]

Sources

Technical Support Center: Solubilization Strategies for N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-BENZ-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues with N-(3-methoxyphenyl)-2,5-dimethylbenzamide . Based on its structure, this compound exhibits the classic "Brick Dust" profile.

  • Structural Analysis: The molecule features a rigid benzamide core flanked by a 2,5-dimethyl substituted ring and a 3-methoxyphenyl group.

  • The Problem: The amide bond facilitates strong intermolecular hydrogen bonding, creating a high-energy crystal lattice (high melting point). Simultaneously, the methyl and methoxy substituents increase lipophilicity (High LogP).

  • The Result: The compound resists disassociating from its crystal lattice and resists hydration by water. Simple pH adjustment is often ineffective because the amide is non-ionizable in the physiological pH range (pKa typically >14 or <1).

This guide provides three modular workflows to overcome these barriers, ranging from early-stage in vitro screening to in vivo delivery.

Module 1: In Vitro Assays (Cell Culture & Enzymatic)

Objective: Create a stable solution for cellular or biochemical assays without precipitation ("crashing out").

The "Crash-Out" Phenomenon

Users often dissolve the compound in 100% DMSO and spike it directly into aqueous media. This causes immediate precipitation because the local solvent environment shifts from lipophilic to hydrophilic faster than the molecule can disperse, triggering nucleation.

Protocol: The Intermediate Dilution Step

Do not add high-concentration DMSO stocks directly to cell media. Use an intermediate dilution step.

Step-by-Step Workflow:

  • Primary Stock: Dissolve compound in 100% anhydrous DMSO to 10–30 mM . (Sonicate if necessary; ensure no visual crystals remain).

  • Intermediate Stock (100x): Dilute the Primary Stock into a compatible intermediate solvent (e.g., Ethanol or a 50:50 DMSO:PBS mix) to 100 µM .

  • Working Solution: Add the Intermediate Stock to your assay buffer/media to reach the final 1 µM concentration.

Note: Keep final DMSO concentration <0.5% to avoid cellular toxicity.

Visual Workflow: Preventing Precipitation

SolubilityWorkflow Solid Solid Compound (Crystalline) DMSO_Stock Primary Stock (100% DMSO) 30 mM Solid->DMSO_Stock Dissolution Inter_Step Intermediate Dilution (DMSO + Buffer/EtOH) High Solubility Zone DMSO_Stock->Inter_Step Slow Dilution (Prevent Shock) Crash PRECIPITATION (Nucleation Event) DMSO_Stock->Crash Direct Spike (Avoid This!) Final_Media Final Assay Media (Aqueous) Stable Dispersion Inter_Step->Final_Media Final Spike Crash->Final_Media Inconsistent Data

Caption: Figure 1. Serial dilution strategy to prevent local supersaturation and precipitation during aqueous transfer.

Module 2: In Vivo Formulation (Animal Studies)

Objective: High-concentration delivery (IP/PO/IV) without using toxic levels of DMSO.

Warning: High concentrations of DMSO (>10-20%) can cause neurotoxicity and hemolysis in rodents. You must use a Cosolvent System or Complexation .

Option A: The "Golden Triangle" Cosolvent System

For intraperitoneal (IP) or oral (PO) administration, use a mixture of a polar solvent, a surfactant, and water.

Recommended Formulation:

Component Percentage (v/v) Function
DMSO or NMP 5% - 10% Solubilizes the "Brick Dust" crystal.
PEG 400 40% Increases bulk solubility; matches LogP.
Tween 80 5% Surfactant; prevents precipitation upon dilution in blood.

| Saline / Water | 45% - 50% | Bulk carrier (Add LAST). |

Preparation Protocol:

  • Dissolve solid compound in DMSO/NMP completely.

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add Saline/Water while vortexing. If cloudiness appears, sonicate until clear.

Option B: Cyclodextrin Complexation (Preferred for IV)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic benzamide core, shielding it from water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Add the compound (powder) to the CD solution.

  • Mandatory: Shake/vortex at room temperature for 24–48 hours (Thermodynamic equilibrium).

  • Filter through a 0.22 µm filter to remove un-complexed solid.

Mechanism of Action: Host-Guest Complexation[1]

CD_Complex Drug Free Benzamide (Hydrophobic) Equilibrium Dynamic Equilibrium Drug->Equilibrium CD HP-beta-CD (Hydrophilic Shell) CD->Equilibrium Complex Inclusion Complex (Soluble) Equilibrium->Complex Encapsulation (Hydrophobic Effect)

Caption: Figure 2. Encapsulation of the hydrophobic benzamide core into the cyclodextrin cavity increases apparent aqueous solubility.

Module 3: Solid State Modification (Advanced)

Objective: For formulation scientists encountering slow dissolution rates (poor bioavailability) in solid dosage forms.

Solution: Amorphous Solid Dispersion (ASD) .[1] By breaking the crystal lattice and trapping the molecule in a polymer matrix, you convert the "Brick Dust" into a "Spring" state (high energy, rapid dissolving).

Recommended Polymers:

  • HPMC-AS: Good for preventing recrystallization at acidic pH.

  • PVP-VA (Copovidone): Excellent general solubilizer.

Quick Lab Protocol (Solvent Evaporation):

  • Dissolve Compound + Polymer (1:3 ratio) in Acetone/Methanol (50:50).

  • Rotary evaporate the solvent rapidly (or spray dry).

  • Vacuum dry the resulting foam/powder.

  • Result: An amorphous glass with significantly faster dissolution kinetics.

Troubleshooting & FAQs

Q1: My solution is clear in DMSO, but turns cloudy immediately upon adding water. Why?

  • A: This is the "Solubility Cliff." The LogP of your compound dictates it cannot exist in a high-dielectric environment (Water

    
    ). When you add water, the solvent power drops below the threshold required to hold the hydrophobic benzamide in solution. Fix:  Use the "Intermediate Dilution" method (Module 1) or increase surfactant concentration (Tween 80) in your vehicle.
    

Q2: Can I use heat to dissolve the compound?

  • A: Yes, but with caution. Benzamides are generally thermally stable, but excessive heat (>60°C) in DMSO can lead to degradation or oxidation over time. Use mild heating (37–45°C) and sonication. If it precipitates upon cooling, you have created a supersaturated solution, which is unstable.

Q3: Is 2,5-dimethyl substitution making it harder to dissolve than standard benzamides?

  • A: Yes. The methyl groups add lipophilicity (increasing LogP) and may also facilitate tighter crystal packing (increasing Melting Point). This dual effect makes it harder to dissolve than a simple unsubstituted benzamide.

Q4: Can I use acid to dissolve it?

  • A: Likely not. Amides are very weak bases. You would need a very strong acid (pH < 1) to protonate the amide nitrogen, which is incompatible with biological assays. Stick to cosolvents or cyclodextrins.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guidance for Residual Solvents. (Provides safety limits for DMSO, Ethanol, and other solvents).[2]

Sources

Technical Support Center: N-(3-methoxyphenyl)-2,5-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Sterically Hindered Amide Coupling Assigned Scientist: Senior Application Specialist, Organic Synthesis Division[1][2]

Introduction: The Engineering of a Hindered Amide

Welcome to the technical support guide for synthesizing N-(3-methoxyphenyl)-2,5-dimethylbenzamide .

This is not a trivial amide coupling.[1] You are reacting a sterically hindered electrophile (2,5-dimethylbenzoic acid) with an electron-rich, oxidation-prone nucleophile (3-methoxyaniline).[1][2] The primary failure mode in this synthesis is the "Ortho Effect"—the steric bulk of the methyl group at the 2-position of the benzoic acid blocks the approach of the amine, drastically reducing reaction rates compared to unsubstituted benzamides.

This guide prioritizes the Acid Chloride Method over standard coupling agents (EDC/HATU).[1] While coupling agents are milder, they often fail to drive sterically congested reactions to completion.

Module 1: Optimized Synthetic Protocol

The "Gold Standard" Workflow: Acid Chloride Activation

We recommend a two-step, one-pot procedure. This method maximizes electrophilicity to overcome the steric barrier.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2,5-Dimethylbenzoic acid Substrate (Acid)1.0Sterically hindered core.[1][2]
Oxalyl Chloride Chlorinating Agent1.2Preferred over

for easier workup.[1]
DMF Catalyst0.05Critical: Forms reactive Vilsmeier intermediate.
3-Methoxyaniline Nucleophile1.1Light sensitive; use fresh bottle.[1][2]
Triethylamine (

)
Base2.5Scavenges HCl by-product.[1][2]
Dichloromethane (DCM) Solvent-Anhydrous required.[1][2]
Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation) [1]

  • Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Add catalytic DMF (5 mol%).[1]

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

    • Observation: Vigorous bubbling (

      
       + 
      
      
      
      ) indicates initiation.[1]
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Solution should turn clear yellow.[1] If bubbling stops, conversion is likely complete.[1]

Step 2: Coupling (Amide Bond Formation) [1]

  • Cool the mixture back to 0°C.

  • Add

    
     (2.5 eq) followed by 3-methoxyaniline (1.1 eq) dissolved in minimal DCM.
    
    • Note: Add slowly to control exotherm.[1]

  • Critical Optimization: Due to the 2-methyl steric hindrance, refluxing DCM (40°C) for 4–6 hours may be necessary if RT reaction is sluggish (monitored by TLC).

Step 3: Workup (The "3-Wash" System)

  • Quench with water.[1][3]

  • Wash 1 (Acidic): Wash organic layer with 1M HCl.

    • Purpose: Protonates and removes unreacted 3-methoxyaniline (solubilizes it in water).[1][2]

  • Wash 2 (Basic): Wash organic layer with Saturated

    
    .[1]
    
    • Purpose: Deprotonates and removes unreacted 2,5-dimethylbenzoic acid.[1][2]

  • Wash 3 (Neutral): Wash with Brine, dry over

    
    , and concentrate.
    

Module 2: Visualizing the Logic

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

ReactionLogic Start Start: 2,5-Dimethylbenzoic Acid Activation Add (COCl)2 + DMF (cat) Start->Activation Intermediate Intermediate: Acid Chloride (Highly Reactive) Activation->Intermediate Vilsmeier Pathway Coupling Add 3-Methoxyaniline + Et3N Intermediate->Coupling Check Check TLC/LCMS after 2h Coupling->Check Success Product Formed Proceed to Workup Check->Success SM Consumed Stall Incomplete Conversion (Steric Hindrance) Check->Stall SM Persists Action_Heat Action: Heat to Reflux (40°C) Stall->Action_Heat Action_Cat Action: Add DMAP (Nucleophilic Cat.) Stall->Action_Cat Action_Heat->Check Action_Cat->Check

Figure 1: Decision tree for synthesizing sterically hindered benzamides.

Module 3: Troubleshooting Guide

Issue 1: Low Yield / Incomplete Conversion

Diagnosis: The "Ortho Effect."[1] The 2-methyl group on the benzoyl ring physically blocks the incoming aniline.

  • Solution A (Thermal): Switch solvent from DCM (boiling point 40°C) to Toluene or Dichloroethane (DCE) and heat to 80°C. The acid chloride is stable enough to withstand this heat.[1]

  • Solution B (Catalytic): Add 10 mol% DMAP (4-Dimethylaminopyridine).[1][2] DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the free acid chloride.[1][2]

Issue 2: Product is Dark Brown/Black

Diagnosis: Oxidation of 3-methoxyaniline.[1][2] Anilines are notorious for oxidizing to quinone-like species upon exposure to air/light.[1][2]

  • Prevention: Use a fresh bottle of aniline.[1] If the liquid is dark red/brown, distill it before use.

  • Remediation: Perform a filtration through a short pad of silica gel or activated charcoal during the final purification step to adsorb colored impurities.[1]

Issue 3: "Sticky Oil" instead of Solid

Diagnosis: Impurities preventing crystallization.[1]

  • Solution: Trituration. Dissolve the crude oil in a minimum amount of Diethyl Ether, then slowly add Hexanes (or Pentane) while scratching the glass side of the flask. This induces precipitation of the amide.[1]

Module 4: Purification & Impurity Profiling

Use this table to identify and remove specific impurities based on their chemical properties.

Impurity TypeChemical IdentityRemoval StrategyMechanism
Starting Material A 3-Methoxyaniline1M HCl WashConverts amine to water-soluble ammonium salt (

).[1][2]
Starting Material B 2,5-Dimethylbenzoic acidSat.[1][2]

Wash
Converts acid to water-soluble carboxylate salt (

).[1][2]
By-product Triethylamine HydrochlorideWater WashHighly water-soluble salt.[1][2]
Colored Impurity Aniline oxidation productsSilica Plug / CharcoalPolar impurities adsorb strongly to silica/charcoal.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use HATU or EDC instead of Oxalyl Chloride? A: You can, but expect lower yields (~40-60%).[1] The bulky 2,5-dimethyl group makes the active ester formed by HATU/EDC difficult for the aniline to access. If you must use coupling agents, use HOAt as an additive, as the nitrogen in the pyridine ring assists in pre-organizing the amine, slightly reducing steric penalties.

Q: Why is the reaction mixture turning purple? A: This often indicates the formation of a charge-transfer complex or oxidation of the aniline.[1] Ensure your reaction is under an inert atmosphere (


 or Argon).[1] While alarming, the product is usually intact; the color often washes out during the acidic workup.

Q: Is the 3-methoxy group stable to the acid chloride generation? A: Yes. The methoxy ether linkage is robust under these conditions.[1] It will not cleave to the phenol unless you use Lewis acids like


 or extremely high temperatures with strong protic acids.[1]

References

  • Ortho-Effect in Benzoic Acids

    • Concept: Steric inhibition of resonance and nucleophilic attack in ortho-substituted systems.[1][2]

    • Source: Wikipedia.[1] (n.d.). Ortho effect. Retrieved from [Link][1]

  • Synthesis of Hindered Amides

    • Protocol: Use of acid chlorides for sterically demanding substrates.[1]

    • Source: Org.[1][4][5][6][7] Synth. 2004, 81, 262. General methods for amide bond formation.

  • Properties of 3-Methoxyaniline

    • Data: pKa (4.[1][2][3][8][9]23) and oxidation sensitivity.[1][2]

    • Source: PubChem.[1][4][10] (n.d.). 3-Methoxyaniline Compound Summary. Retrieved from [Link][1]

  • Reactivity of 2,5-Dimethylbenzoyl Chloride

    • Data: Physical properties and handling of the acid chloride intermediate.[1][6][11]

Sources

Troubleshooting N-(3-methoxyphenyl)-2,5-dimethylbenzamide crystallization

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the successful crystallization of N-(3-methoxyphenyl)-2,5-dimethylbenzamide. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification technique in both academic research and the pharmaceutical industry. For a compound like N-(3-methoxyphenyl)-2,5-dimethylbenzamide, achieving a highly pure, crystalline solid is essential for accurate analytical characterization, downstream applications, and ensuring batch-to-batch consistency in drug development. This guide serves as a technical support center, addressing common challenges encountered during the crystallization of this specific molecule and providing a systematic framework for troubleshooting.

Physicochemical Profile: N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Understanding the fundamental properties of the target compound is the first step in designing a successful crystallization protocol. While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on its benzamide structure and related analogues.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₆H₁₇NO₂Based on chemical structure.
Molecular Weight 255.31 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.Typical for similar benzamide compounds.[1]
Solubility Profile Expected to be soluble in common organic solvents like ethanol, methanol, acetone, ethyl acetate, and dichloromethane; poorly soluble in water and non-polar solvents like hexane.[1][2]General solubility for polar organic molecules.
Melting Point Not reported. Must be determined experimentally (a crucial parameter for solvent selection).N/A
pKa (Amide Proton) Estimated to be around 17 (very weakly acidic).General pKa for amides.

Core Principles of Crystallization: A Conceptual Workflow

Successful crystallization is a thermodynamic process governed by solubility, supersaturation, nucleation, and controlled crystal growth. The goal is to create a supersaturated solution from which the desired compound selectively precipitates as a well-ordered crystal lattice, leaving impurities behind in the solution (mother liquor).

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Supersaturation cluster_2 Step 3: Nucleation cluster_3 Step 4: Crystal Growth cluster_4 Step 5: Isolation A Dissolve crude solid in minimum amount of hot solvent B Slowly cool the saturated solution A->B Creates supersaturation C Initial formation of microscopic crystal seeds B->C Initiates crystallization D Molecules deposit onto nuclei, forming larger crystals C->D Growth phase E Filter crystals from mother liquor and wash D->E Harvesting F Dry pure crystals E->F

Caption: The five key stages of a successful crystallization experiment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of N-(3-methoxyphenyl)-2,5-dimethylbenzamide in a practical, question-and-answer format.

Q1: My compound won't crystallize from the solution upon cooling. What should I do?

A1: This is a common issue that typically indicates the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Causality: For crystals to form, the concentration of the solute must exceed its equilibrium solubility at a given temperature (supersaturation), and a small "seed" or nucleus must form to initiate growth.[3] If the solution is too dilute or if nucleation is inhibited, crystallization will not occur.

Troubleshooting Workflow:

G Start No Crystals Formed IsCloudy Is the solution clear or cloudy? Start->IsCloudy Cloudy Cloudy Solution: Likely undissolved solid or impurity IsCloudy->Cloudy Cloudy Clear Clear Solution: Undersaturated or nucleation inhibited IsCloudy->Clear Clear ActionCloudy1 Re-heat and add a small amount more solvent Cloudy->ActionCloudy1 ActionCloudy2 If still cloudy, perform a hot filtration ActionCloudy1->ActionCloudy2 ActionClear1 1. Scratch inner surface of the flask with a glass rod Clear->ActionClear1 ActionClear2 2. Add a seed crystal of the pure compound ActionClear1->ActionClear2 ActionClear3 3. Boil off a portion of the solvent to increase concentration ActionClear2->ActionClear3 ActionClear4 4. If all else fails, remove all solvent and try a different solvent system ActionClear3->ActionClear4

Caption: Decision tree for troubleshooting when no crystals appear.

Detailed Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[4][5]

  • Seeding: If you have a small crystal of pure N-(3-methoxyphenyl)-2,5-dimethylbenzamide, add it to the cooled solution. This "seed" provides a template for further crystal growth.[4][6]

  • Increase Concentration: If the solution is too dilute, gently heat it to boil off some of the solvent. Then, allow it to cool again.[4][5] Be careful not to evaporate too much solvent, which could cause the compound to precipitate too quickly.

  • Place in a Colder Environment: If cooling to room temperature is not enough, try placing the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Q2: My compound separated as an oil, not a solid. How do I fix "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.

Causality: This is often caused by one of two factors:

  • High Impurity Level: Impurities can significantly depress the melting point of the compound, causing it to be a liquid at the temperature of crystallization.[4]

  • Rapid Cooling/High Supersaturation: If a highly saturated solution is cooled too quickly, the solute may not have time to organize into a crystal lattice and will separate as a supercooled liquid (oil).[7]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.[4][5]

  • Slow Down the Cooling Process: Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling is critical for allowing molecules the time to align properly into a crystal lattice.[7]

  • Change Solvents: If the issue persists, the boiling point of your solvent may be too high relative to the compound's melting point. Choose a solvent with a lower boiling point.

Q3: My yield is very low. How can I recover more product?

A3: A low yield is typically due to using an excessive amount of solvent or incomplete precipitation.

Causality: Since there is always some solubility of the compound in the cold solvent, using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor.[4]

Solutions:

  • Minimize Solvent During Dissolution: The most critical step for yield is to use the absolute minimum amount of hot solvent needed to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until it just dissolves.[5][8]

  • Ensure Complete Cooling: Make sure the solution has been cooled sufficiently. Cooling in an ice bath for 30-60 minutes after it has reached room temperature can significantly increase the amount of solid that precipitates.[5]

  • Perform a Second Crop Crystallization: Do not discard the mother liquor (the filtrate). You can often recover more product by boiling off a significant portion of the solvent from the filtrate and cooling it again. This "second crop" of crystals may be less pure than the first but can be combined with other crude material for re-purification.[4]

Q4: The crystals are colored, but the pure compound should be white. How can I remove the color?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.

Causality: Activated charcoal has a very high surface area and can adsorb large, colored, polymeric, or polar impurity molecules from the solution.

Protocol:

  • Dissolve the crude solid in the appropriate amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Re-heat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper. Use a pre-heated filter funnel and flask.

  • Allow the filtered, colorless solution to cool slowly as you would for a normal crystallization.[5]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical parameter in crystallization.[7] An ideal solvent will dissolve the compound when hot but not when cold.

Materials:

  • N-(3-methoxyphenyl)-2,5-dimethylbenzamide (approx. 20-30 mg per test)

  • Several small test tubes

  • A selection of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane)

  • Heat source (hot plate or steam bath)

  • Ice bath

Procedure:

  • Place ~20 mg of the crude solid into a test tube.

  • Add the test solvent dropwise at room temperature. If the solid dissolves readily, the solvent is too good and should be discarded as a primary solvent (it might be useful as the "soluble" solvent in a mixed-solvent system).

  • If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point.

  • If the solid dissolves when hot, it is a potentially good solvent.

  • Allow the hot solution to cool to room temperature, then place it in an ice bath.

  • A good solvent will show abundant crystal formation upon cooling. If no crystals form, it is not a suitable solvent.

Solvent Selection Summary Table:

SolventPolarityBoiling Point (°C)Suitability Assessment
HexaneNon-polar69Likely too non-polar, but good as an "anti-solvent".
TolueneNon-polar111Potential for slow, high-quality crystal growth.
Ethyl AcetateIntermediate77Often a good starting choice for moderately polar compounds.
AcetonePolar Aprotic56Good solvent, but low boiling point may limit the solubility difference.
EthanolPolar Protic78Often an excellent choice for amides due to H-bonding.
WaterVery Polar100Unlikely to dissolve the compound, but can be used as an "anti-solvent".
Protocol 2: Standard Single-Solvent Recrystallization
  • Place the crude N-(3-methoxyphenyl)-2,5-dimethylbenzamide in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen solvent to its boiling point.

  • Add the hot solvent to the Erlenmeyer flask in small portions while the flask is heated, swirling to mix, until the solid just dissolves.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Allow the crystals to air dry completely.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • EVT-1364751 Product Page. (n.d.). N-(2,5-dimethoxyphenyl)-3-methylbenzamide. Evotec. (Note: This is a related compound used for property estimation). [Link]

  • Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. [Link]

  • The Schlenk Line Survival Guide. (2021, February 28). Crystallisation. [Link]

  • Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. [Link]

  • Millersville University. (n.d.). Crystallization. [Link]

Sources

Scaling up N-(3-methoxyphenyl)-2,5-dimethylbenzamide production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-25DM-3MP Subject: Scale-up protocols for N-(3-methoxyphenyl)-2,5-dimethylbenzamide Assigned Scientist: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division

Executive Summary

You are scaling up the production of N-(3-methoxyphenyl)-2,5-dimethylbenzamide . While bench-scale synthesis often utilizes coupling reagents (HATU, EDC), these are economically viable only for milligram-to-gram scales. For multi-gram to kilogram scale-up, the Acid Chloride Method is the industrial standard due to superior atom economy and simplified purification.

This guide addresses the specific challenges posed by your substrate:

  • Steric Hindrance: The ortho-methyl group on the 2,5-dimethylbenzoic acid moiety increases the energy barrier for nucleophilic attack.

  • Electronic Effects: The 3-methoxyaniline is electron-rich but prone to oxidation (color degradation).

  • Exotherm Management: The amidation reaction is highly exothermic; heat removal becomes the rate-limiting step at scale.

Module 1: Reaction Optimization & Kinetics

The Protocol: Acid Chloride Route

We recommend generating the acid chloride in situ using Thionyl Chloride (


) followed by reaction with the aniline. This avoids the high cost of peptide coupling reagents.
Workflow Diagram

G Start 2,5-Dimethylbenzoic Acid Activation Activation (SOCl2, cat. DMF, Toluene) Start->Activation 70-80°C Intermed Acid Chloride Intermediate (Not Isolated) Activation->Intermed -SO2, -HCl Amidation Amidation (+ 3-Methoxyaniline, Base) Intermed->Amidation 0-5°C Addition Quench Quench & Phase Split Amidation->Quench pH Control Product Crude Amide Quench->Product

Figure 1: Standard industrial workflow for benzamide scale-up via acid chloride.

FAQ: Reaction Troubleshooting

Q: My conversion is stalling at 80-90%. Why? A: This is likely due to the 2,5-dimethyl steric hindrance . The ortho-methyl group blocks the approach of the chlorinating agent.

  • Fix: Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 mol%). DMF forms the Vilsmeier-Haack reagent in situ, which is a more active electrophile than thionyl chloride alone [1].

  • Check: Ensure your thionyl chloride quality. Old reagent hydrolyzes to

    
     and HCl, losing potency.
    

Q: I see a significant exotherm upon adding the aniline. How do I manage this at scale? A: The reaction between an acid chloride and an aniline is rapid and highly exothermic (


).
  • Protocol: Do not add the acid chloride to the aniline. Instead, prepare a biphasic system (Toluene/Aq. NaOH) or anhydrous system (Toluene/Pyridine) and dose the acid chloride solution into the amine solution slowly.

  • Control: Maintain internal temperature

    
     to prevent dimer formation or degradation of the methoxy group.
    

Module 2: Impurity Management & Purification

At scale, chromatography is the enemy. You must rely on extractive workups and crystallization .

Critical Impurities
ImpurityOriginDetection (TLC/HPLC)Removal Strategy
2,5-Dimethylbenzoic acid Hydrolysis of unreacted acid chlorideAcidic peak (Low

)
Basic Wash: 1M NaOH or

wash converts this to the water-soluble salt.
3-Methoxyaniline Excess reagentBasic peak (Med

, UV active)
Acid Wash: 1M HCl wash converts this to the water-soluble anilinium salt [2].
"Purple/Brown" Color Oxidation of anisidine (aniline)Visual (Dark oil)Activated Carbon: Treat the hot organic solution with charcoal (e.g., Darco G-60) before crystallization.
Troubleshooting Decision Tree

DecisionTree Problem Impurity Issue in Crude CheckType Identify Impurity Type Problem->CheckType Aniline Excess 3-Methoxyaniline CheckType->Aniline Acid Residual Benzoic Acid CheckType->Acid Color Dark Color / Tar CheckType->Color AcidWash Wash Org. Layer w/ 1M HCl Aniline->AcidWash BaseWash Wash Org. Layer w/ 10% Na2CO3 Acid->BaseWash Carbon Carbon Treatment (Hot Toluene) Color->Carbon

Figure 2: Logic flow for chemical purification without chromatography.

Q: My product is "oiling out" during crystallization. How do I fix this? A: This is common with methoxy-substituted benzamides, which have lower melting points.

  • Cause: The solution is too concentrated or cooled too quickly, entering the "metastable zone" where liquid-liquid phase separation occurs before crystal nucleation.

  • Fix:

    • Solvent Switch: Use Ethanol/Water (70:30) or Toluene/Heptane .

    • Seeding: Add 0.1 wt% of pure seed crystals at the cloud point (

      
      ).
      
    • Slow Cooling: Use a controlled cooling ramp (e.g.,

      
      /hour) to favor crystal growth over oil formation [3].
      

Module 3: Process Safety (Scale-Up Hazards)

Q: What are the specific safety risks for this molecule? A:

  • Gas Evolution: The activation step releases stoichiometric quantities of

    
     and 
    
    
    
    gas.
    • Requirement: Ensure your scrubber system (NaOH trap) is sized to handle the peak gas evolution rate, which occurs 10-15 minutes after

      
       addition.
      
  • Thermal Runaway: The reaction of the acid chloride with the aniline is instantaneous.

    • Requirement: Do not rely on reflux to control heat. Use active cooling (jacketed reactor) and control the addition rate of the acid chloride to keep the process mass temperature (PMT) constant.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[2] Organic Process Research & Development, 21(1), 5–25. Link[2]

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (General reference for "oiling out" phenomena in amides).

Sources

Technical Support Center: Investigating the Degradation Pathways of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of N-(3-methoxyphenyl)-2,5-dimethylbenzamide. This guide is designed to provide both a theoretical framework and practical, field-tested guidance for your experiments. As a Senior Application Scientist, my goal is to explain not just the procedural steps but the scientific reasoning behind them, ensuring your experimental design is robust, self-validating, and built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Potential Degradation Pathways

Question 1: What are the primary predicted metabolic pathways for N-(3-methoxyphenyl)-2,5-dimethylbenzamide in a biological system?

Answer: N-(3-methoxyphenyl)-2,5-dimethylbenzamide, as a xenobiotic, is expected to undergo extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme superfamily in Phase I reactions, followed by Phase II conjugation to facilitate excretion.[1][2][3] The specific pathways are predicted based on its chemical structure, which features several susceptible sites for enzymatic modification.

Phase I Metabolism (Functionalization): [3][4][5] The primary goal of Phase I is to introduce or expose polar functional groups. For this molecule, the likely reactions are:

  • O-Demethylation: The methoxy group (-OCH₃) on the phenyl ring is a prime target for CYP-mediated O-dealkylation, resulting in a hydroxyl group (-OH). This is a very common metabolic route for methoxylated aromatic compounds.[6]

  • Aromatic Hydroxylation: CYP enzymes can directly add a hydroxyl group to either of the aromatic rings. The positions of hydroxylation are influenced by the existing substituents and the specific CYP isoforms involved (e.g., CYP1A2, CYP2C9, CYP3A4).[4][7]

  • Amide Hydrolysis: While generally more stable than esters, the amide bond can be cleaved by hydrolase enzymes to yield 2,5-dimethylbenzoic acid and 3-methoxyaniline.[8][9][10] This is often a slower process compared to CYP-mediated oxidations.

Phase II Metabolism (Conjugation): [1][3] The polar metabolites formed during Phase I, particularly those with new hydroxyl groups, are substrates for Phase II enzymes. This makes them more water-soluble for easier elimination.

  • Glucuronidation: A hydroxylated metabolite can be conjugated with glucuronic acid.

  • Sulfation: A hydroxyl group can also be sulfated by sulfotransferases.

Below is a diagram illustrating these predicted metabolic transformations.

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent N-(3-methoxyphenyl)-2,5-dimethylbenzamide Metabolite_OH Aromatic Hydroxylation Product Parent->Metabolite_OH CYP450 (Hydroxylation) Metabolite_Demethyl O-Demethylation Product Parent->Metabolite_Demethyl CYP450 (O-Demethylation) Metabolite_Hydrolysis_Acid 2,5-dimethylbenzoic acid Parent->Metabolite_Hydrolysis_Acid Amidase (Hydrolysis) Metabolite_Hydrolysis_Amine 3-methoxyaniline Conjugate_1 Glucuronide or Sulfate Conjugate Metabolite_OH->Conjugate_1 UGTs/SULTs Metabolite_Demethyl->Conjugate_1 UGTs/SULTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Question 2: Beyond metabolism, what abiotic degradation pathways should I consider for this compound?

Answer: Abiotic degradation refers to the breakdown of a compound without biological involvement. For N-(3-methoxyphenyl)-2,5-dimethylbenzamide, the two primary abiotic pathways to consider are hydrolysis and photodegradation.

  • Hydrolytic Degradation: This involves the cleavage of the amide bond by water.[8][9] Amide hydrolysis is significantly influenced by pH and temperature. It is typically very slow at neutral pH but can be accelerated under strongly acidic or basic conditions.[10] Stability studies across a range of pH values (e.g., pH 2, 7.4, 9) are essential to determine the compound's intrinsic chemical stability, which is a critical parameter in drug development.

  • Photodegradation: Aromatic amides can be susceptible to degradation upon exposure to light, particularly UV radiation.[11] The energy from light can induce reactions like photo-Fries rearrangement or cleavage of the amide bond.[12] If the compound is intended for topical formulation or will be handled under bright light, its photostability must be assessed.

Section 2: Experimental Design & Protocols

Question 3: How do I design a robust in vitro metabolism study using liver microsomes to identify Phase I metabolites?

Answer: An in vitro study with liver microsomes is the gold standard for initial metabolic profiling, as microsomes contain a high concentration of CYP enzymes.[13] A self-validating protocol requires proper controls to ensure that any products detected are the result of enzymatic activity.

Objective: To identify Phase I metabolites of N-(3-methoxyphenyl)-2,5-dimethylbenzamide formed by liver microsomal enzymes.

Materials:

  • N-(3-methoxyphenyl)-2,5-dimethylbenzamide (stock solution in DMSO or acetonitrile)

  • Pooled Liver Microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Quenching Solution (e.g., ice-cold acetonitrile with an internal standard)

  • Control compounds (e.g., a known substrate for the microsome batch)

Experimental Protocol: Step-by-Step

  • Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system and phosphate buffer.

  • Incubation Setup: In separate microcentrifuge tubes, prepare the following reactions. The inclusion of multiple controls is critical for data interpretation.

Reaction Type Compound Microsomes NADPH System Rationale
Test Reaction +++Assesses total enzymatic degradation.
Control 1 (-NADPH) ++-Differentiates NADPH-dependent (CYP) from non-NADPH-dependent reactions.
Control 2 (-Microsomes) +-+Checks for non-enzymatic degradation in the buffer system.
Control 3 (-Compound) -++Identifies background peaks from the matrix.
  • Pre-incubation: Add buffer and microsomes (and compound, where applicable) to the tubes. Pre-incubate at 37°C for 5-10 minutes to bring the system to temperature.

  • Initiation: Start the reaction by adding the NADPH regenerating system (or buffer for -NADPH controls). The final concentration of the test compound should typically be in the low micromolar range (e.g., 1-10 µM).

  • Incubation: Incubate at 37°C in a shaking water bath for a set time (e.g., 60 minutes). A time-course experiment (0, 15, 30, 60 min) can also be performed to assess the rate of metabolism.

  • Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing an internal standard). This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Vortex the tubes vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS analysis.

Microsomal Stability Workflow cluster_prep Preparation cluster_reaction Reaction cluster_process Processing prep1 Thaw Microsomes & Reagents on Ice prep2 Prepare Reaction Mixes (Test & Controls) prep1->prep2 react1 Pre-incubate at 37°C prep2->react1 react2 Initiate with NADPH System react1->react2 react3 Incubate at 37°C (e.g., 60 min) react2->react3 proc1 Terminate with Cold Acetonitrile react3->proc1 proc2 Vortex & Centrifuge proc1->proc2 proc3 Collect Supernatant proc2->proc3 analysis LC-MS Analysis proc3->analysis

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Bioactivity of N-(3-methoxyphenyl)-2,5-dimethylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of N-Arylbenzamides

The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] These molecules have demonstrated a remarkable diversity of therapeutic applications, from antiviral and antifungal agents to enzyme inhibitors and receptor modulators.[2][3] The specific substitution patterns on both the benzoyl and aniline rings play a crucial role in determining the bioactivity and selectivity of these compounds. This guide focuses on a specific, yet under-explored, member of this class: N-(3-methoxyphenyl)-2,5-dimethylbenzamide and its structural isomers. While direct comparative studies on these specific isomers are not extensively documented, this guide will synthesize data from related N-phenylbenzamide derivatives to propose a comprehensive experimental framework for their comparative bioactivity analysis. We will explore potential biological targets, outline detailed protocols for their evaluation, and provide a structure for the systematic comparison of their activities.

The Isomeric Landscape: Positional and Conformational Considerations

The core structure of N-(3-methoxyphenyl)-2,5-dimethylbenzamide presents several avenues for isomerism, primarily through the repositioning of the methoxy group on the N-phenyl ring and the methyl groups on the benzoyl ring. These seemingly minor structural alterations can lead to significant differences in their three-dimensional conformation, electronic properties, and ultimately, their interaction with biological macromolecules.

For the purpose of this guide, we will focus on the comparison of three key positional isomers of the methoxy group on the N-phenyl ring:

  • N-(2-methoxyphenyl)-2,5-dimethylbenzamide (ortho-isomer)

  • N-(3-methoxyphenyl)-2,5-dimethylbenzamide (meta-isomer)

  • N-(4-methoxyphenyl)-2,5-dimethylbenzamide (para-isomer)

Understanding how the position of the electron-donating methoxy group influences the overall molecule's properties is central to elucidating their structure-activity relationships (SAR).

Hypothesized Biological Activities Based on Structural Analogs

Based on the established bioactivities of structurally related N-phenylbenzamide derivatives, we can hypothesize several potential therapeutic areas for the isomers of N-(3-methoxyphenyl)-2,5-dimethylbenzamide.

  • Enzyme Inhibition: Salicylanilides (2-hydroxy-N-phenylbenzamides) and their derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of neurotransmission.[4] The presence of halogen and trifluoromethyl substituents on the aniline ring has been noted to enhance BuChE inhibition.[4]

  • Antiviral Activity: A series of N-phenylbenzamide derivatives have been identified as potent inhibitors of the Enterovirus 71 (EV 71), with the benzene ring B being essential for this activity.[2]

  • Fungicidal and Insecticidal Properties: N-phenylbenzamides are a key active fragment in pesticide chemistry, exhibiting a broad spectrum of biological activities including antifungal and insecticidal effects.[3] For instance, certain derivatives have shown efficacy against various fungal pathogens like Phomopsis sp. and Botrytis cinerea.[3] Additionally, some meta-diamide compounds containing a methoxy group have demonstrated significant insecticidal activity against pests like Plutella xylostella.[5][6]

  • G-Protein Coupled Receptor (GPCR) Modulation: N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent agonists of GPR35, a receptor implicated in various physiological processes.[7]

Proposed Experimental Workflow for Comparative Bioactivity Assessment

To systematically evaluate and compare the bioactivity of the N-(3-methoxyphenyl)-2,5-dimethylbenzamide isomers, a multi-tiered experimental approach is proposed.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_secondary Secondary & Mechanistic Studies synthesis Synthesis of Isomers (ortho, meta, para) purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization enzyme_inhibition Enzyme Inhibition Assays (AChE, BuChE) characterization->enzyme_inhibition antiviral_assay Antiviral Assay (e.g., EV 71 Plaque Reduction) characterization->antiviral_assay antifungal_assay Antifungal Assay (MIC Determination) characterization->antifungal_assay insecticidal_assay Insecticidal Assay (e.g., against Plutella xylostella) characterization->insecticidal_assay dose_response Dose-Response & IC50/EC50 Determination enzyme_inhibition->dose_response antiviral_assay->dose_response antifungal_assay->dose_response insecticidal_assay->dose_response mechanism_of_action Mechanism of Action Studies (e.g., Enzyme Kinetics, Receptor Binding) dose_response->mechanism_of_action sar_analysis Structure-Activity Relationship (SAR) Analysis mechanism_of_action->sar_analysis

Figure 1: Proposed experimental workflow for the comparative bioactivity assessment of N-(methoxyphenyl)-2,5-dimethylbenzamide isomers.

PART 1: Synthesis and Characterization of Isomers

The initial and most critical step is the synthesis and rigorous characterization of the ortho-, meta-, and para-methoxy isomers of N-phenyl-2,5-dimethylbenzamide.

Experimental Protocol: Amide Synthesis

  • Reaction Setup: To a solution of the corresponding methoxyaniline isomer (1.1 equivalents) and a suitable base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add 2,5-dimethylbenzoyl chloride (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the synthesized isomers using spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.[3][9]

PART 2: In Vitro Bioactivity Screening

A panel of in vitro assays should be employed to screen for the hypothesized biological activities.

Experimental Protocol: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method) [4]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), solutions of AChE (from electric eel) and BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and Ellman's reagent (DTNB).

  • Assay Procedure: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test isomers. Incubate for 15 minutes at 37 °C.

  • Initiation and Measurement: Initiate the reaction by adding the substrate and DTNB. Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each isomer concentration and determine the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Experimental Protocol: Antifungal Microdilution Assay

  • Fungal Culture: Prepare a standardized inoculum of the target fungal species (e.g., Botrytis cinerea) in a suitable broth medium.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the test isomers in the broth.

  • Inoculation: Add the fungal inoculum to each well. Include positive (a known antifungal agent like pyrimethanil) and negative (no compound) controls.[3]

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

PART 3: Data Analysis and Comparative Assessment

The bioactivity data for the different isomers should be systematically compiled and compared to elucidate structure-activity relationships.

Table 1: Comparative Bioactivity Data of N-(methoxyphenyl)-2,5-dimethylbenzamide Isomers

IsomerAChE Inhibition (IC50, µM)BuChE Inhibition (IC50, µM)Antifungal Activity (MIC against B. cinerea, µg/mL)Insecticidal Activity (% Mortality at 100 µg/mL)
ortho-methoxy Experimental ValueExperimental ValueExperimental ValueExperimental Value
meta-methoxy Experimental ValueExperimental ValueExperimental ValueExperimental Value
para-methoxy Experimental ValueExperimental ValueExperimental ValueExperimental Value
Positive Control Value for Standard InhibitorValue for Standard InhibitorValue for Standard AntifungalValue for Standard Insecticide

Structure-Activity Relationship (SAR) Insights and Mechanistic Causality

The position of the methoxy group is expected to significantly influence the bioactivity of the isomers.

sar_diagram cluster_isomer Isomer cluster_properties Molecular Properties cluster_activity Bioactivity ortho ortho-isomer steric_hindrance Steric Hindrance ortho->steric_hindrance High meta meta-isomer electronic_effects Electronic Effects (Inductive, Resonance) meta->electronic_effects Moderate para para-isomer para->electronic_effects Strong receptor_binding Receptor/Enzyme Binding Affinity electronic_effects->receptor_binding steric_hindrance->receptor_binding h_bonding Hydrogen Bonding Potential h_bonding->receptor_binding membrane_permeability Membrane Permeability receptor_binding->membrane_permeability

Figure 2: Conceptual diagram illustrating the influence of isomerism on molecular properties and subsequent bioactivity.

  • Ortho-isomer: The methoxy group in the ortho position may introduce steric hindrance, potentially affecting the planarity of the molecule and its ability to fit into a binding pocket. However, it could also facilitate intramolecular hydrogen bonding, which might stabilize a bioactive conformation.

  • Meta-isomer: The meta position offers a balance of electronic and steric effects. The methoxy group can influence the electron density of the phenyl ring without causing significant steric clash, which could be favorable for certain biological interactions.[7]

  • Para-isomer: A para-methoxy group can exert a strong electron-donating effect through resonance, which could enhance interactions with electron-deficient regions in a biological target. This position is often favorable for agonistic activity in GPCRs.[7]

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic comparison of the bioactivity of N-(3-methoxyphenyl)-2,5-dimethylbenzamide isomers. By leveraging established protocols and drawing parallels from structurally related compounds, researchers can efficiently screen these isomers for a range of potential therapeutic and agrochemical applications. The proposed workflow, from synthesis to detailed bioactivity assays and SAR analysis, will enable a thorough understanding of how subtle structural modifications can dramatically impact biological function. Future studies should focus on elucidating the precise molecular mechanisms of the most active isomers and optimizing their structures to enhance potency and selectivity.

References

  • SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists.
  • (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.
  • Buy N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751) | 331240-66-5.
  • Synthesis and SAR of piperazinyl-N-phenylbenzamides as inhibitors of hepatitis C virus RNA replication in cell culture | Request PDF.
  • N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR. Academia.edu.
  • (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO.
  • N-(3,5-Dimethoxyphenyl)benzamide.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI.
  • Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Semantic Scholar.
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO.

Sources

A Researcher's Guide to Cross-Validating the Anticancer Mechanism of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate the hypothesized anticancer mechanism of the novel compound, N-(3-methoxyphenyl)-2,5-dimethylbenzamide. While direct experimental data for this specific molecule is not yet broadly published, its structural motifs, shared with other biologically active benzamides, suggest potential antiproliferative properties. This document, therefore, serves as a detailed roadmap, outlining a multi-faceted experimental approach to elucidate and confirm its mechanism of action, comparing its potential performance against established anticancer agents.

The core principle of this guide is to establish a self-validating system of experiments. Each step is designed not just to provide data, but to build a logical, evidence-based narrative around the compound's biological activity. We will explore a hypothetical scenario where N-(3-methoxyphenyl)-2,5-dimethylbenzamide is a putative inhibitor of a critical signaling pathway in cancer cell proliferation.

Part 1: Foundational In Vitro Assessment of Antiproliferative Activity

The initial step in characterizing a potential anticancer compound is to determine its effect on cancer cell viability. This is typically achieved through cytotoxicity and proliferation assays.

Cell Viability Assays (MTT/XTT)

These colorimetric assays are fundamental for determining the concentration at which the compound inhibits cell growth by 50% (IC50). The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, while the XTT assay produces a water-soluble formazan product.[1][2]

Experimental Protocol: MTT Assay [3][4]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(3-methoxyphenyl)-2,5-dimethylbenzamide and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comparative IC50 Data

The following table presents hypothetical IC50 values for N-(3-methoxyphenyl)-2,5-dimethylbenzamide, based on activities of related benzamide compounds, in comparison to established anticancer drugs across different cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Mechanism of Action
N-(3-methoxyphenyl)-2,5-dimethylbenzamide (Hypothetical) 8.512.210.8Putative Kinase Inhibitor
Doxorubicin 0.5 - 1.50.8 - 2.00.3 - 1.0DNA Intercalation, Topoisomerase II Inhibition[][6]
Gefitinib >100.01 - 0.1>10EGFR Tyrosine Kinase Inhibitor[7][8]
Paclitaxel 0.002 - 0.010.005 - 0.020.001 - 0.008Tubulin Polymerization Stabilizer[9]

Note: The data for N-(3-methoxyphenyl)-2,5-dimethylbenzamide is illustrative and serves as a placeholder for actual experimental results.

Part 2: Elucidating the Mode of Cell Death

Once antiproliferative activity is confirmed, the next logical step is to determine how the compound induces cell death. The primary modes are apoptosis (programmed cell death) and necrosis.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Staining [11]

  • Cell Treatment: Treat cells with N-(3-methoxyphenyl)-2,5-dimethylbenzamide at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7) can confirm an apoptotic mechanism.[12]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates increased caspase-3/7 activity.

Part 3: Investigating the Impact on Cell Cycle Progression

Anticancer agents often exert their effects by arresting the cell cycle at specific phases, preventing cell division.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Experimental Protocol: Cell Cycle Analysis with PI Staining [15][16]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Comparative Effects on Cell Cycle

The table below illustrates the expected outcomes of cell cycle analysis for different classes of anticancer drugs.

Compound ClassExpected Cell Cycle Arrest Phase
DNA Damaging Agents (e.g., Doxorubicin) G2/M arrest[6]
Tyrosine Kinase Inhibitors (e.g., Gefitinib) G1 arrest[17]
Tubulin Inhibitors (e.g., Paclitaxel) G2/M arrest[18]
N-(3-methoxyphenyl)-2,5-dimethylbenzamide (Hypothetical) To be determined by experiment

Part 4: Identifying the Molecular Target

Based on the in vitro data, a hypothesis about the molecular target can be formulated. Given the benzamide scaffold, inhibition of a protein kinase is a plausible mechanism.

Kinase Inhibition Assay

An in vitro kinase assay can directly measure the ability of the compound to inhibit the activity of a specific kinase or a panel of kinases.[19][20]

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™) [21]

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a kinase assay buffer. Prepare serial dilutions of N-(3-methoxyphenyl)-2,5-dimethylbenzamide.

  • Kinase Reaction: In a 384-well plate, add the kinase and the inhibitor (or vehicle control). Initiate the reaction by adding the substrate/ATP mixture. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence. A decrease in signal indicates inhibition of the kinase.

Part 5: In Vivo Validation

The final step in the cross-validation of an anticancer mechanism is to demonstrate efficacy in a living organism.

Xenograft Tumor Model

A subcutaneous xenograft model in immunodeficient mice is a widely used preclinical model to evaluate the in vivo antitumor activity of a compound.[22][23]

Experimental Protocol: Subcutaneous Xenograft Model [24][25]

  • Cell Preparation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer N-(3-methoxyphenyl)-2,5-dimethylbenzamide (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing the Workflow and a Hypothetical Pathway

To provide a clearer understanding of the experimental logic and a potential mechanism, the following diagrams are provided.

G cluster_0 In Vitro Characterization cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Cell Viability Assays (MTT/XTT) B Apoptosis Assays (Annexin V, Caspase) A->B Determine Mode of Cell Death C Cell Cycle Analysis (PI Staining) A->C Investigate Proliferation Block D Kinase Inhibition Assay B->D C->D E Target Identification (e.g., Kinome Screen) D->E Identify Specific Target F Xenograft Tumor Model E->F Confirm In Vivo Efficacy

Caption: Experimental workflow for mechanism of action cross-validation.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Compound N-(3-methoxyphenyl)- 2,5-dimethylbenzamide Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.

Conclusion

The journey of a novel compound from a structural concept to a validated therapeutic candidate is paved with rigorous scientific inquiry. This guide provides a robust, multi-pronged strategy for the cross-validation of the anticancer mechanism of N-(3-methoxyphenyl)-2,5-dimethylbenzamide. By systematically progressing from broad phenotypic effects to specific molecular interactions and in vivo efficacy, researchers can build a compelling and defensible case for the compound's mechanism of action. This structured approach, grounded in established methodologies and compared against known standards, is essential for advancing promising molecules in the drug discovery pipeline.

References

  • Tyrosine kinase inhibitors (cancer treatment) | Health and Medicine | Research Starters. (n.d.). Research Starters. Retrieved February 19, 2026, from [Link]

  • Doxorubicin - Wikipedia. (2024, February 14). Wikipedia. Retrieved February 19, 2026, from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved February 19, 2026, from [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. (2012, March 21). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. (2023, July 18). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (2023, February 19). MDPI. Retrieved February 19, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (2012, October 5). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects - Cleveland Clinic. (2023, May 12). Cleveland Clinic. Retrieved February 19, 2026, from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7). Assay Genie. Retrieved February 19, 2026, from [Link]

  • Tyrosine kinase inhibitor - Wikipedia. (2024, February 13). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Mechanism of action of tubulin inhibitors payloads: polymerization... - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Tyrosine kinase inhibitors (TKIs) for CML - Macmillan Cancer Support. (n.d.). Macmillan Cancer Support. Retrieved February 19, 2026, from [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. (2022, October 26). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. (2015, January 1). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Cell Cycle Analysis of Candida albicans by Flow Cytometry - Bio-protocol. (2023, October 20). Bio-protocol. Retrieved February 19, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Mitotic inhibitor - Wikipedia. (2023, December 26). Wikipedia. Retrieved February 19, 2026, from [Link]

  • What are Tubulin inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. Retrieved February 19, 2026, from [Link]

  • Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC. (2012, April 1). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. (n.d.). CIBERONC. Retrieved February 19, 2026, from [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2020, December 1). Biomedical Science Letters. Retrieved February 19, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (2017, June 20). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Protocol-Biotium-Dual-Apoptosis-Assay-with-NucView-488-Caspase-3-Substrate-and-CF594-Annexin-V-30067.pdf - Gene Target Solutions. (2014, March 31). Gene Target Solutions. Retrieved February 19, 2026, from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (n.d.). Bio-Techne. Retrieved February 19, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. Retrieved February 19, 2026, from [Link]

  • Full article: Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines - Taylor & Francis. (2021, December 3). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. (2025, August 5). BMG Labtech. Retrieved February 19, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). BellBrook Labs. Retrieved February 19, 2026, from [Link]

  • In vitro antiproliferative activity of ethanolic extract of Sida cordifolia Linn against various cancer cell lines. (2020, October 1). International Journal of Research in Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study - MDPI. (2024, March 21). MDPI. Retrieved February 19, 2026, from [Link]

  • In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts - MDPI. (2022, June 8). MDPI. Retrieved February 19, 2026, from [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. (2022, January 1). Nature Cancer. Retrieved February 19, 2026, from [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines - PubMed - NIH. (2022, January 17). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

Sources

Comparative Efficacy Analysis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, N-(3-methoxyphenyl)-2,5-dimethylbenzamide. Based on the pharmacological activities of structurally related benzamide derivatives, we hypothesize three potential therapeutic applications: as an anticonvulsant, an anticancer agent, and a dopamine receptor modulator. To rigorously assess its efficacy, we propose a series of in vitro and in vivo studies comparing it against established drugs in each respective class: Phenytoin for anticonvulsant activity, Doxorubicin for anticancer potential, and Aripiprazole for dopamine receptor modulation. This document details the experimental protocols, data analysis methodologies, and expected outcomes to guide researchers in the preclinical evaluation of this compound.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

The benzamide chemical motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These include anticonvulsant, antipsychotic, antiemetic, and anticancer properties. The specific substitutions on the phenyl and amide moieties of the benzamide core play a crucial role in determining the compound's pharmacological profile and potency.

N-(3-methoxyphenyl)-2,5-dimethylbenzamide is a novel compound whose therapeutic efficacy has not yet been extensively characterized. Its structural features, including the methoxyphenyl and dimethylphenyl groups, suggest potential interactions with biological targets implicated in various disease states. This guide outlines a systematic approach to explore and quantify its efficacy in three promising therapeutic areas.

Hypothesized Therapeutic Application 1: Anticonvulsant Activity

Rationale

Numerous N-arylbenzamide derivatives have been reported to possess significant anticonvulsant properties. The proposed mechanism often involves modulation of voltage-gated sodium or calcium channels, or enhancement of GABAergic neurotransmission. We hypothesize that N-(3-methoxyphenyl)-2,5-dimethylbenzamide may exhibit similar activity.

Comparator Drug

Phenytoin: A widely used antiepileptic drug that primarily works by blocking voltage-gated sodium channels.

In Vivo Efficacy Evaluation: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Models

The MES and PTZ models are standard preclinical screens for anticonvulsant drugs.[1][2] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to model absence seizures.[1]

G cluster_0 Animal Acclimatization & Grouping cluster_1 Drug Administration cluster_2 Seizure Induction cluster_3 Observation & Data Collection cluster_4 Data Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Vehicle Vehicle Control Grouping->Vehicle Test_Compound N-(3-methoxyphenyl)-2,5-dimethylbenzamide (Multiple Doses) Grouping->Test_Compound Comparator Phenytoin (Positive Control) Grouping->Comparator Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Grouping->Neurotoxicity MES Maximal Electroshock (MES) Vehicle->MES PTZ Pentylenetetrazole (PTZ) Injection Vehicle->PTZ Test_Compound->MES Test_Compound->PTZ Comparator->MES Comparator->PTZ MES_Observation Tonic Hindlimb Extension MES->MES_Observation PTZ_Observation Clonic Seizures (Racine Scale) PTZ->PTZ_Observation ED50 ED50 Calculation MES_Observation->ED50 PTZ_Observation->ED50 Protective_Index Protective Index (TD50/ED50) ED50->Protective_Index Neurotoxicity->Protective_Index

Caption: Workflow for in vivo anticonvulsant efficacy testing.

  • Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed in groups with a 12-hour light/dark cycle and free access to food and water.

  • Drug Preparation: N-(3-methoxyphenyl)-2,5-dimethylbenzamide and Phenytoin are suspended in 0.5% carboxymethylcellulose (CMC) solution.

  • Administration: Animals are divided into groups (n=8-10 per group). Test compound, Phenytoin (e.g., 30 mg/kg), or vehicle is administered intraperitoneally (i.p.).

  • Seizure Induction: 30-60 minutes after drug administration, a convulsive dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously (s.c.).[3]

  • Observation: Mice are placed in individual observation chambers and observed for 30 minutes for the onset and severity of seizures, typically scored using the Racine scale.

  • Data Analysis: The percentage of animals protected from tonic-clonic seizures in each group is determined. The dose of the test compound that protects 50% of the animals (ED50) is calculated using probit analysis.

Comparative Efficacy Data
CompoundMES ED50 (mg/kg, i.p.)PTZ ED50 (mg/kg, s.c.)Neurotoxicity TD50 (mg/kg)Protective Index (TD50/ED50)
N-(3-methoxyphenyl)-2,5-dimethylbenzamide To be determinedTo be determinedTo be determinedTo be determined
Phenytoin ~9.5> 85~68~7.2 (MES)

Note: Literature values for comparator drugs can vary based on experimental conditions.

Hypothesized Therapeutic Application 2: Anticancer Activity

Rationale

Several studies have reported the cytotoxic effects of benzamide derivatives against various cancer cell lines.[4][5][6] The proposed mechanisms are diverse and can include cell cycle arrest and induction of apoptosis. The structural moieties of N-(3-methoxyphenyl)-2,5-dimethylbenzamide warrant an investigation into its potential as an anticancer agent.

Comparator Drug

Doxorubicin: A potent and widely used chemotherapeutic agent that acts primarily by intercalating DNA and inhibiting topoisomerase II.

In Vitro Efficacy Evaluation: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis Cell_Seeding Seed Cancer Cell Lines (e.g., A549, HeLa, MCF-7) in 96-well plates Vehicle Vehicle Control (DMSO) Cell_Seeding->Vehicle Test_Compound N-(3-methoxyphenyl)-2,5-dimethylbenzamide (Serial Dilutions) Cell_Seeding->Test_Compound Comparator Doxorubicin (Positive Control) Cell_Seeding->Comparator MTT_Addition Add MTT Reagent Vehicle->MTT_Addition Test_Compound->MTT_Addition Comparator->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Separation & Detection cluster_3 Data Analysis Cell_Culture Culture cells expressing D2/D3 receptors (e.g., HEK293, CHO) Homogenization Cell Lysis & Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation to isolate membranes Homogenization->Centrifugation Incubation Incubate membranes with radioligand (e.g., [3H]Spiperone) and test compounds Centrifugation->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation counting to quantify radioactivity Filtration->Scintillation Ki_Calculation Calculate Ki values from IC50 Scintillation->Ki_Calculation

Caption: Workflow for dopamine receptor radioligand binding assay.

[8][9]

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells). [10][11]2. Binding Reaction: In a 96-well plate, membrane preparations (10-25 µg protein) are incubated with a specific radioligand (e.g., [3H]spiperone at a concentration near its Kd) and varying concentrations of N-(3-methoxyphenyl)-2,5-dimethylbenzamide or Aripiprazole. [8][9]3. Incubation: The reaction mixture is incubated at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of the test compound that displaces 50% of the radioligand) is determined from competition curves and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Efficacy Data
CompoundDopamine D2 Ki (nM)Dopamine D3 Ki (nM)
N-(3-methoxyphenyl)-2,5-dimethylbenzamide To be determinedTo be determined
Aripiprazole ~0.34 - 2.0~0.8 - 4.0

Note: Ki values for Aripiprazole can vary depending on the radioligand and experimental conditions used.

Conclusion and Future Directions

This guide provides a structured and experimentally validated approach to assess the efficacy of N-(3-methoxyphenyl)-2,5-dimethylbenzamide across three potential therapeutic areas. The outlined in vivo and in vitro studies, with direct comparison to standard-of-care drugs, will generate the necessary data to determine its primary pharmacological activity and relative potency.

Positive results in any of these areas would warrant further investigation, including more detailed mechanistic studies, evaluation in a broader range of disease models, and comprehensive pharmacokinetic and toxicological profiling. The systematic evaluation proposed herein will provide a robust foundation for the future development of N-(3-methoxyphenyl)-2,5-dimethylbenzamide as a potential therapeutic agent.

References

  • Cancer Cell Lines: Essential Tools in Cancer Research and Drug De - Prime Scholars. (URL: [Link])

  • PTZ-Induced Epilepsy Model in Mice - JoVE Journal. (2018, January 24). (URL: [Link])

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). (URL: [Link])

  • Radioligand binding assays - Bio-protocol. (URL: [Link])

  • Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC. (URL: [Link])

  • Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. (2022, June 27). (URL: [Link])

  • Epilepsy - Inotiv. (URL: [Link])

  • Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC. (2019, August 1). (URL: [Link])

  • From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience | ChemPartner. (2025, November 13). (URL: [Link])

  • Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor - PubMed Central. (URL: [Link])

  • Cancer Cell Lines for Drug Discovery and Development - AACR Journals. (2014, April 30). (URL: [Link])

  • New Models for Assessment of Antiseizure Activity - Jasper's Basic Mechanisms of the Epilepsies - NCBI. (2021, December 17). (URL: [Link])

  • D1 Dopamine Receptor Cell Line - Cells Online. (URL: [Link])

  • In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO). (URL: [Link])

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025, December 10). (URL: [Link])

  • Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC. (URL: [Link])

  • Pentylenetetrazole-Induced Kindling Mouse Model - PMC. (2018, June 12). (URL: [Link])

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - MDPI. (2022, April 19). (URL: [Link])

  • Human Dopamine D2 Receptor Cell Line - GenScript. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC. (URL: [Link])

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC. (URL: [Link])

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate. (2026, February 9). (URL: [Link])

  • Mapping Loci for Pentylenetetrazol-Induced Seizure Susceptibility in Mice. (1999, August 15). (URL: [Link])

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (URL: [Link])

  • Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors - ResearchGate. (URL: [Link])

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025, November 19). (URL: [Link])

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (URL: [Link])

  • Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides - PubMed. (URL: [Link])

  • D1 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])

  • Radioligand Binding Assays and Their Analysis | Springer Nature Experiments. (URL: [Link])

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System - MDPI. (2024, June 26). (URL: [Link])

  • Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed. (URL: [Link])

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - Frontiers. (2023, March 15). (URL: [Link])

  • Anticonvulsant activity of some 4-aminobenzamides - PubMed. (URL: [Link])

  • Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PMC. (2022, January 25). (URL: [Link])

  • An Overview of Dopamine Receptor Pharmacology - News-Medical. (2020, April 7). (URL: [Link])

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. (2021, May 26). (URL: [Link])

  • Synthesis, binding affinity and SAR of new benzolactam derivatives as dopamine D3 receptor ligands. - Semantic Scholar. (URL: [Link])

  • Natural Product-Inspired Dopamine Receptor Ligands | Journal of Medicinal Chemistry. (URL: [Link])

  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC. (2020, July 14). (URL: [Link])

Sources

A Comparative Guide to the Reproducible Synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparison of two primary and robust methodologies for the synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide, a compound of interest in medicinal chemistry. The focus of this analysis is on reproducibility, scalability, and the practical considerations that influence the choice of synthetic route in a research and development setting. We will dissect the classic acyl chloride method and the widely adopted peptide coupling reagent approach, offering detailed protocols, a discussion of their underlying chemistry, and data-driven comparisons to inform your synthetic strategy.

Introduction: The Critical Role of Reproducibility in Amide Bond Formation

The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins, and is a ubiquitous feature in a vast number of pharmaceuticals. The synthesis of N-aryl amides, such as N-(3-methoxyphenyl)-2,5-dimethylbenzamide, is a common objective in many synthetic laboratories. While seemingly straightforward, the choice of methodology for creating this bond can have significant implications for yield, purity, and most importantly, the reproducibility of the reaction. Inconsistent results not only waste valuable resources and time but can also cast doubt on structure-activity relationship (SAR) studies, which are the bedrock of drug discovery.

This guide will explore the synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide through two distinct and highly utilized pathways, providing the necessary detail for a researcher to make an informed decision based on the specific needs of their project.

Method 1: The Acyl Chloride Approach - A Classic and Potent Strategy

This venerable method hinges on the heightened reactivity of an acyl chloride intermediate. The synthesis is a two-step process: first, the conversion of the carboxylic acid to its corresponding acyl chloride, followed by the reaction of this activated species with the amine.

Step 1: Synthesis of 2,5-Dimethylbenzoyl Chloride

The initial and critical step is the activation of 2,5-dimethylbenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, converting the carboxylic acid into a more reactive acyl chlorosulfite intermediate, which then collapses to the acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Experimental Protocol: Synthesis of 2,5-Dimethylbenzoyl Chloride

  • Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

  • Reagent Addition: Add 2,5-dimethylbenzoic acid (1.0 equivalent) to the flask. To this, add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents). Thionyl chloride can serve as both the reagent and the solvent. For reactions where a higher boiling point is desired, an inert solvent like toluene can be used.

  • Reaction Conditions: Heat the mixture to reflux (approximately 76 °C for neat thionyl chloride) and maintain for 1-3 hours. The progress of the reaction can be visually monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated (azeotropic distillation). The crude 2,5-dimethylbenzoyl chloride is often of sufficient purity to be used directly in the next step.

Diagram: Workflow for Acyl Chloride Synthesis

cluster_0 Step 1: Acyl Chloride Formation Carboxylic Acid 2,5-Dimethylbenzoic Acid Reaction Reflux (1-3h) Carboxylic Acid->Reaction Add Thionyl Chloride SOCl2 Thionyl Chloride->Reaction Add Workup Rotary Evaporation Reaction->Workup Acyl Chloride Crude 2,5-Dimethylbenzoyl Chloride Workup->Acyl Chloride

Caption: Workflow for the synthesis of 2,5-dimethylbenzoyl chloride.

Step 2: Amidation of 3-Methoxyaniline

With the activated acyl chloride in hand, the subsequent amidation is typically a rapid and exothermic reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.

Experimental Protocol: Synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide

  • Reaction Setup: In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1-1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of the crude 2,5-dimethylbenzoyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise. The formation of a precipitate (triethylammonium chloride) is often observed.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Diagram: Acyl Chloride Amidation Pathway

cluster_1 Step 2: Amidation Amine 3-Methoxyaniline + Base (Et3N) Reaction Reaction in DCM @ 0°C to RT Amine->Reaction AcylChloride 2,5-Dimethylbenzoyl Chloride AcylChloride->Reaction Add dropwise CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Aqueous Workup & Chromatography CrudeProduct->Purification FinalProduct N-(3-methoxyphenyl)-2,5-dimethylbenzamide Purification->FinalProduct

Caption: General workflow for the amidation step via the acyl chloride method.

Method 2: The Coupling Reagent Approach - A Modern and Versatile Alternative

This method avoids the need to isolate a highly reactive acyl chloride by activating the carboxylic acid in situ in the presence of the amine. A wide array of "coupling reagents" have been developed for this purpose, with carbodiimides and uronium/aminium salts being among the most popular in medicinal chemistry.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. To improve efficiency and suppress side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization if chiral centers are present.

Experimental Protocol: EDC/HOBt Coupling

  • Reaction Setup: To a round-bottom flask, add 2,5-dimethylbenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and 3-methoxyaniline (1.1 equivalents).

  • Solvent and Base: Dissolve the mixture in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath with stirring. Add EDC hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 0.1 M HCl), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Uronium Salt-Mediated Coupling (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent. In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This active ester is then readily attacked by the amine to form the desired amide.

Experimental Protocol: HATU Coupling

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylbenzoic acid (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 3-methoxyaniline (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Continue to stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: The work-up and purification procedure is similar to that described for the EDC/HOBt coupling method.

Diagram: Coupling Reagent Amidation Pathway

cluster_2 Coupling Reagent Method Reactants Carboxylic Acid + Amine + Base Reaction Reaction in DMF or DCM @ 0°C to RT Reactants->Reaction CouplingReagent Coupling Reagent (e.g., EDC/HOBt or HATU) CouplingReagent->Reaction Add CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Aqueous Workup & Chromatography CrudeProduct->Purification FinalProduct N-(3-methoxyphenyl)-2,5-dimethylbenzamide Purification->FinalProduct

Caption: General workflow for the amidation step using a coupling reagent.

Comparative Analysis: Choosing the Optimal Path

The choice between the acyl chloride method and the coupling reagent approach is not always clear-cut and depends on several factors. The following table provides a comparative summary to aid in this decision-making process.

FeatureMethod 1: Acyl ChlorideMethod 2: Coupling Reagent
Reagent Cost & Availability 2,5-dimethylbenzoic acid and thionyl chloride are relatively inexpensive and widely available.Coupling reagents like HATU can be expensive, while EDC is more moderately priced.
Reaction Conditions Often involves heating for acyl chloride formation, followed by a rapid, often exothermic amidation.Typically proceeds at or below room temperature, offering milder conditions.
Reproducibility & Robustness Highly reproducible if the acyl chloride is freshly prepared or properly stored, as it is moisture-sensitive.Generally very reproducible. The choice of solvent and base can be critical and may require optimization for different substrates.
Potential Side Reactions Incomplete conversion to acyl chloride; degradation of the acyl chloride by moisture; potential for side reactions if the amine has other nucleophilic groups.Formation of a stable N-acylurea byproduct with carbodiimides (e.g., EDC), which can be difficult to remove. Racemization of chiral centers (less of a concern for this specific target).
Work-up & Purification Work-up involves removing the HCl byproduct and the base. Purification can be straightforward if the reaction is clean.Work-up is required to remove the coupling agent byproducts (e.g., dicyclohexylurea for DCC, or water-soluble urea for EDC) and the base. Purification by chromatography is common.
Overall Yield & Purity Can provide very high yields and purity, especially on a larger scale.Generally provides good to excellent yields, though this can be substrate-dependent.
Safety Considerations Thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases (HCl, SO₂). Acyl chlorides are lachrymatory and corrosive.Coupling reagents are generally less hazardous than thionyl chloride, though some can be skin irritants.

Expertise & Experience: Causality Behind Experimental Choices

  • Why choose the Acyl Chloride Method? This method is often favored for its cost-effectiveness and scalability. The high reactivity of the acyl chloride can drive the reaction to completion quickly, even with less reactive amines. The key to reproducibility lies in the quality of the acyl chloride. Using it immediately after preparation without exposure to air is the best practice. The use of a tertiary amine base like triethylamine is crucial, as it acts as an HCl scavenger without competing as a nucleophile.

  • Why choose the Coupling Reagent Method? This approach is the workhorse of modern medicinal chemistry, particularly for parallel synthesis and the preparation of compound libraries. Its main advantages are the mild reaction conditions and the tolerance of a wide range of functional groups. The one-pot nature of the reaction simplifies the workflow. When dealing with electron-deficient or sterically hindered amines, a more powerful coupling reagent like HATU is often preferred over EDC/HOBt. The formation of the N-acylurea byproduct with carbodiimides is a known issue that can impact reproducibility in terms of isolated yield and purity. Using additives like HOBt or switching to uronium-based reagents can mitigate this.

Trustworthiness: A Self-Validating System

For any synthetic protocol, trustworthiness is established through predictable outcomes and the ability to troubleshoot effectively.

  • Acyl Chloride Method Validation: The progress of the acyl chloride formation can be monitored by the cessation of gas evolution. For the amidation step, the reaction can be monitored by TLC, looking for the consumption of the amine and the appearance of the higher Rf amide product. The formation of the triethylammonium chloride salt is also a visual indicator of reaction progress.

  • Coupling Reagent Method Validation: TLC and LC-MS are indispensable for monitoring these reactions. One should look for the complete consumption of the carboxylic acid. If the reaction stalls, it could be due to the deactivation of the coupling reagent or insufficient basicity. The presence of the N-acylurea byproduct can be detected by LC-MS and will often appear as a spot with a similar polarity to the product on a TLC plate, complicating purification.

Conclusion

Both the acyl chloride and coupling reagent methods are reliable and reproducible routes for the synthesis of N-(3-methoxyphenyl)-2,5-dimethylbenzamide. The optimal choice depends on the specific context of the research.

  • For large-scale synthesis where cost is a major consideration, the acyl chloride method is often the more economical choice, provided that the necessary precautions for handling reactive intermediates are taken.

  • For exploratory research, medicinal chemistry applications, and the synthesis of diverse analogue libraries , the coupling reagent method , particularly with modern reagents like HATU or EDC/HOBt, offers superior convenience, milder conditions, and broader functional group tolerance, making it a highly reproducible and versatile option.

By understanding the nuances, potential pitfalls, and underlying chemical principles of each method, researchers can confidently select and execute a synthetic strategy that ensures the consistent and efficient production of N-(3-methoxyphenyl)-2,5-dimethylbenzamide.

References

  • A convenient protocol for amide bond formation for electron deficient amines and functionalized carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results. This method is amenable to the synthesis of a range of functionalized amide derivatives with electron deficient and unreactive amines. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8570887/]
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. [Link: https://www.benchchem.
  • Fonnation of N-Acylureas. A severe problem in carbodiimide-mediated coupling is the formation of N-acylureas due to the nucleophilic imino moiety

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.